RBN013209
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H24N6O3 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-imidazol-1-yl-N-[4-(2-methoxyethoxy)cyclohexyl]-5H-pyrrolo[3,2-d]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C19H24N6O3/c1-27-10-11-28-14-4-2-13(3-5-14)22-18(26)17-16-15(6-7-21-16)23-19(24-17)25-9-8-20-12-25/h6-9,12-14,21H,2-5,10-11H2,1H3,(H,22,26) |
InChI Key |
VQRPLBOIYMUPNF-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1CCC(CC1)NC(=O)C2=NC(=NC3=C2NC=C3)N4C=CN=C4 |
Origin of Product |
United States |
Foundational & Exploratory
RBN013209: A Deep Dive into its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
RBN013209 is a potent and selective small molecule inhibitor of CD38, a transmembrane glycoprotein with ectoenzymatic activity that plays a critical role in cancer cell metabolism and immune evasion. Developed by Ribon Therapeutics and subsequently acquired by Boehringer Ingelheim, this compound has demonstrated promising preclinical anti-tumor activity, both as a monotherapy and in combination with immune checkpoint inhibitors. This technical guide provides an in-depth analysis of the mechanism of action of this compound in cancer cells, summarizing key preclinical data, outlining experimental methodologies, and visualizing the core signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of CD38 Enzymatic Activity
This compound exerts its anti-cancer effects by directly inhibiting the catalytic function of CD38. CD38 is a key enzyme in the regulation of cellular nicotinamide adenine dinucleotide (NAD+) levels. It primarily functions as a NAD+ glycohydrolase, converting NAD+ into nicotinamide (NAM) and adenosine diphosphate-ribose (ADPR). It can also produce cyclic ADPR (cADPR), a second messenger involved in calcium signaling.
By inhibiting CD38, this compound effectively blocks the degradation of NAD+, leading to a series of downstream effects that are detrimental to cancer cells and favorable for anti-tumor immunity.
Impact on Cellular Metabolism
The inhibition of CD38 by this compound leads to a significant increase in both intracellular and extracellular NAD+ levels. This modulation of the NAD+ metabolome has profound effects on cancer cells, which often exhibit a heightened dependence on NAD+ for their rapid proliferation and survival.
Enhancement of Anti-Tumor Immunity
A critical aspect of this compound's mechanism of action is its ability to bolster the anti-tumor immune response. By increasing NAD+ levels, this compound enhances the function and fitness of T cells, key players in the adaptive immune system's fight against cancer. Furthermore, the tumor microenvironment is often characterized by immune suppression, partly driven by low NAD+ levels. By counteracting this, this compound helps to create a more immune-permissive environment.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
| Parameter | Species | Value | Reference |
| Biochemical IC50 | Human CD38 | 0.02 µM | [1] |
| Biochemical IC50 | Mouse CD38 | 0.02 µM | [1] |
Table 1: In Vitro Potency of this compound
| Animal Model | Treatment | Outcome | Reference |
| MC38 Colorectal Cancer | This compound Monotherapy | Anti-tumor activity | [1][2] |
| B16-F10 Melanoma | This compound + anti-PD-L1 | Significant tumor growth inhibition | [1][2] |
Table 2: In Vivo Efficacy of this compound
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Signaling Pathway
Caption: this compound inhibits CD38, increasing NAD+ levels, which enhances T-cell function and suppresses tumor growth.
Experimental Workflow: In Vitro Characterization
Caption: Workflow for in vitro characterization of this compound.
Experimental Workflow: In Vivo Efficacy Studies
Caption: Workflow for in vivo efficacy studies of this compound.
Detailed Experimental Protocols
While specific, detailed protocols for the preclinical studies of this compound are not publicly available, the following represents generalized methodologies based on standard practices for the key experiments cited.
CD38 Enzymatic Activity Assay (Biochemical)
-
Principle: This assay measures the conversion of a fluorogenic substrate by recombinant CD38 enzyme in the presence of varying concentrations of the inhibitor.
-
Materials:
-
Recombinant human or mouse CD38 enzyme
-
Fluorogenic substrate (e.g., nicotinamide 1,N6-ethenoadenine dinucleotide)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
This compound at various concentrations
-
384-well microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add the recombinant CD38 enzyme to the wells of the microplate.
-
Add the different concentrations of this compound to the respective wells.
-
Incubate for a defined period at a controlled temperature (e.g., 30 minutes at 37°C).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity over time using a plate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular NAD+ Level Measurement
-
Principle: This assay quantifies the intracellular NAD+ levels in cancer cells or immune cells following treatment with this compound.
-
Materials:
-
Cancer cell lines (e.g., MC38) or primary immune cells (e.g., PBMCs, T cells)
-
Cell culture medium and supplements
-
This compound at various concentrations
-
NAD+/NADH quantification kit (commercially available)
-
Lysis buffer
-
Plate reader capable of colorimetric or fluorometric detection
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with different concentrations of this compound for a specified duration (e.g., 24 hours).
-
Lyse the cells using the provided lysis buffer.
-
Follow the manufacturer's protocol for the NAD+/NADH quantification kit, which typically involves an enzymatic cycling reaction that generates a colored or fluorescent product.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the NAD+ concentration for each treatment condition and normalize to the protein concentration of the cell lysate.
-
In Vivo Tumor Xenograft/Syngeneic Model Studies
-
Principle: These studies evaluate the anti-tumor efficacy of this compound in a living organism.
-
Materials:
-
Immunocompetent mice (e.g., C57BL/6 for syngeneic models)
-
Cancer cell lines (e.g., MC38, B16-F10)
-
This compound formulated for oral administration
-
Anti-PD-L1 antibody (for combination studies)
-
Calipers for tumor measurement
-
Animal housing and care facilities
-
-
Procedure:
-
Subcutaneously inject a known number of cancer cells into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into different treatment groups (e.g., vehicle control, this compound monotherapy, anti-PD-L1 monotherapy, this compound + anti-PD-L1 combination).
-
Administer the treatments according to a predefined schedule (e.g., daily oral gavage for this compound, intraperitoneal injection for anti-PD-L1).
-
Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for immune cell infiltration, metabolite analysis).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Conclusion
This compound is a promising anti-cancer agent that targets the enzymatic activity of CD38. Its mechanism of action, centered on the modulation of NAD+ metabolism, leads to direct anti-tumor effects and a significant enhancement of the anti-tumor immune response. The preclinical data strongly support its further development, both as a single agent and in combination with other immunotherapies. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals engaged in the field of oncology.
References
Unveiling RBN013209: A Potent CD38 Inhibitor for Cancer Immunotherapy
Cambridge, MA - RBN013209, a novel, potent, and selective small molecule inhibitor of CD38, is emerging as a promising therapeutic agent in the landscape of oncology. Developed by Ribon Therapeutics, this orally active compound has demonstrated significant anti-tumor activity in preclinical models by modulating the tumor microenvironment and enhancing immune responses. This technical guide provides a comprehensive overview of the function, mechanism of action, and preclinical efficacy of this compound, tailored for researchers, scientists, and drug development professionals.
Core Function: Targeting the CD38-NAD+ Axis
This compound's primary function is the inhibition of CD38, a transmembrane glycoprotein that acts as a key ectoenzyme responsible for the degradation of nicotinamide adenine dinucleotide (NAD+). CD38 converts NAD+ into adenosine diphosphate-ribose (ADPR) and cyclic ADPR (cADPR).[1] By potently and selectively inhibiting the catalytic function of both human and mouse CD38, this compound effectively blocks this degradation pathway.[1] This inhibition leads to a significant increase in the levels of NAD+, a critical coenzyme for cellular metabolism and a key signaling molecule in immune cells.[1]
The elevation of intracellular NAD+ levels supports T-cell fitness and enables their effector functions, which are often suppressed in the tumor microenvironment.[1] Furthermore, CD38 is frequently upregulated on cancer cells and immune-suppressive cells in response to immune checkpoint inhibitor (ICI) therapy, contributing to treatment resistance.[1] By targeting CD38, this compound not only directly impacts tumor cell metabolism but also counteracts a key mechanism of immune evasion.
Quantitative Analysis of this compound Activity
The potency of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound.
| Parameter | Species | Value |
| Biochemical IC50 | Human | 0.02 µM |
| Biochemical IC50 | Mouse | 0.02 µM |
| Table 1: In Vitro Inhibitory Potency of this compound. The half-maximal inhibitory concentration (IC50) of this compound against the catalytic activity of human and mouse CD38.[1] |
| Animal Model | Treatment | Outcome |
| MC38 Colon Cancer | This compound Monotherapy | Promising anti-tumor activity |
| B16-F10 Melanoma | This compound + anti-PD-L1 | Significant tumor growth inhibition (greater than either single agent) |
| Table 2: In Vivo Anti-Tumor Efficacy of this compound. Summary of the anti-tumor effects of this compound in syngeneic mouse models.[1] |
Signaling Pathways and Mechanism of Action
The mechanism of action of this compound is centered on the modulation of the CD38/NAD+ signaling pathway. By inhibiting CD38, this compound initiates a cascade of events that collectively enhance the anti-tumor immune response.
References
RBN013209: A Technical Guide to a Novel CD38 Inhibitor in Immunology Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of RBN013209, a potent and selective small molecule inhibitor of CD38, for its application in immunology and oncology research. This document details the compound's mechanism of action, summarizes key preclinical data, and provides detailed experimental protocols for its characterization.
Core Concepts: The Role of CD38 in Immunity and Cancer
Cluster of Differentiation 38 (CD38) is a transmembrane glycoprotein with a dual role as a receptor and a key NAD+-consuming ectoenzyme.[1] In the tumor microenvironment, elevated CD38 expression on both tumor cells and immune cells contributes to an immunosuppressive milieu by depleting extracellular NAD+.[2] NAD+ is a critical metabolite for T-cell function and survival. By inhibiting the enzymatic activity of CD38, this compound aims to restore NAD+ levels, thereby enhancing anti-tumor immunity.
This compound: Mechanism of Action
This compound is a novel, orally bioavailable small molecule that potently and selectively inhibits the catalytic activity of both human and mouse CD38.[3] Its mechanism of action involves the inhibition of both the intracellular and extracellular enzymatic functions of CD38. This leads to a reduction in the hydrolysis of NAD+ into its metabolites, adenosine diphosphate-ribose (ADPR) and cyclic ADPR (cADPR).[2][3] The resulting increase in NAD+ levels supports T-cell fitness and effector functions, crucial for mounting an effective anti-tumor immune response.[3]
The proposed mechanism of this compound's anti-tumor activity is visualized in the following signaling pathway diagram.
Caption: this compound inhibits CD38, preventing NAD+ depletion and supporting T-cell function.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available preclinical findings.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (µM) | Reference |
| Human CD38 | Biochemical | 0.02 | [3] |
| Mouse CD38 | Biochemical | 0.02 | [3] |
Table 2: In Vivo Efficacy of this compound
| Tumor Model | Treatment | Outcome | Reference |
| MC38 Syngeneic Mouse Model | This compound Monotherapy | Promising antitumor activity | [3] |
| B16-F10 Melanoma Model | This compound + anti-PD-L1 | Significant tumor growth inhibition (greater than single agents) | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established techniques and should be optimized for specific laboratory conditions.
Biochemical CD38 Enzyme Inhibition Assay
This protocol outlines a fluorometric assay to determine the IC50 of this compound against recombinant CD38.
References
The Role of RBN013209 in NAD+ Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RBN013209 is a potent and selective small molecule inhibitor of CD38, a key enzyme in nicotinamide adenine dinucleotide (NAD+) metabolism. By inhibiting the NADase activity of CD38, this compound effectively increases both intracellular and extracellular NAD+ levels. This modulation of the NAD+ metabolome has significant implications for cellular function, particularly in the context of immuno-oncology. Elevated NAD+ levels enhance T-cell fitness and effector functions, leading to promising anti-tumor activity. This technical guide provides a comprehensive overview of the role of this compound in NAD+ metabolism, including its mechanism of action, quantitative effects on key metabolites, and detailed experimental methodologies.
Introduction to NAD+ Metabolism and the Role of CD38
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular redox reactions and a substrate for various signaling enzymes, playing a vital role in energy metabolism, DNA repair, and cellular signaling. The cellular levels of NAD+ are tightly regulated by a balance between its biosynthesis and consumption. One of the primary enzymes responsible for NAD+ degradation is CD38, an ectoenzyme that hydrolyzes NAD+ to cyclic ADP-ribose (cADPR) and ADP-ribose (ADPR).[1][2] In certain pathological conditions, such as cancer, the expression and activity of CD38 can be upregulated, leading to NAD+ depletion. This depletion can impair immune cell function and contribute to an immunosuppressive tumor microenvironment.
This compound: A Potent and Selective CD38 Inhibitor
This compound has been identified as a potent and selective small molecule inhibitor of both human and mouse CD38.[1] Its inhibitory action on CD38 prevents the degradation of NAD+, thereby increasing its bioavailability.
Mechanism of Action
This compound directly binds to the CD38 enzyme, blocking its catalytic activity. This inhibition prevents the conversion of NAD+ to ADPR and cADPR, leading to an accumulation of NAD+ both inside and outside the cell.[1] The increased NAD+ levels enhance the metabolic fitness and effector functions of immune cells, such as T-cells, which is crucial for their anti-tumor activity.[1]
Figure 1. Mechanism of action of this compound in inhibiting CD38 and boosting T-cell function.
Quantitative Data
The following tables summarize the quantitative data available for this compound.
Table 1: In Vitro Potency of this compound
| Target | Species | Assay Type | IC50 (µM) | Reference |
| CD38 | Human | Biochemical | 0.02 | [1] |
| CD38 | Mouse | Biochemical | 0.02 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These represent standard protocols and may have been adapted for the specific studies on this compound.
In Vitro CD38 Enzyme Inhibition Assay
This assay determines the potency of a compound to inhibit the enzymatic activity of CD38.
Materials:
-
Recombinant human or mouse CD38 enzyme
-
NAD+ (substrate)
-
This compound (or other test compounds)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Detection reagent (e.g., a fluorescent probe that reacts with the product of NAD+ cleavage)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add a fixed concentration of the CD38 enzyme to each well of the microplate.
-
Add the diluted this compound to the wells.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding NAD+ to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., fluorescence) using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Figure 2. Workflow for an in vitro CD38 enzyme inhibition assay.
Quantification of NAD+ and ADPR in Tissues by LC-MS/MS
This method allows for the precise measurement of key metabolites in biological samples.
Materials:
-
Tissue samples (e.g., spleen, liver)
-
Internal standards (e.g., stable isotope-labeled NAD+ and ADPR)
-
Extraction solution (e.g., 80% methanol)
-
LC-MS/MS system (Liquid Chromatograph coupled to a Tandem Mass Spectrometer)
Procedure:
-
Homogenize the frozen tissue samples in the cold extraction solution containing internal standards.
-
Centrifuge the homogenates to pellet proteins and cellular debris.
-
Collect the supernatant containing the metabolites.
-
Inject the supernatant into the LC-MS/MS system.
-
Separate the metabolites using liquid chromatography.
-
Detect and quantify the metabolites using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Calculate the concentration of NAD+ and ADPR in the tissue samples by comparing their peak areas to those of the internal standards.
Figure 3. Workflow for LC-MS/MS quantification of NAD+ and ADPR.
In Vivo Studies
Oral administration of this compound to naïve mice resulted in a dose-dependent increase of NAD+ and a reduction of ADPR in various tissues, including the spleen and liver.[1] In syngeneic mouse tumor models, such as the MC38 colorectal cancer model, this compound monotherapy demonstrated significant anti-tumor activity.[1] Furthermore, in the B16-F10 melanoma model, the combination of this compound with an anti-PD-L1 immune checkpoint inhibitor resulted in greater tumor growth inhibition than either agent alone.[1]
Conclusion
This compound is a promising therapeutic agent that targets a key vulnerability in cancer metabolism. By inhibiting CD38 and subsequently increasing NAD+ levels, this compound enhances the anti-tumor immune response. The preclinical data strongly support its further development as a monotherapy and in combination with other immunotherapies for the treatment of various cancers. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the role of this compound and other CD38 inhibitors in NAD+ metabolism and cancer therapy.
References
RBN013209: Modulating the Tumor Microenvironment Through CD38 Inhibition
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
RBN013209 is a potent and selective small molecule inhibitor of CD38, a transmembrane glycoprotein with ectoenzymatic activity that plays a critical role in the tumor microenvironment (TME). By inhibiting both the intra- and extracellular catalytic functions of CD38, this compound modulates key metabolite levels, enhances T-cell fitness and effector functions, and demonstrates significant antitumor activity in preclinical models, both as a monotherapy and in combination with immune checkpoint inhibitors. This document provides a comprehensive overview of the preclinical data and mechanism of action of this compound, detailing its effects on the TME.
Introduction to CD38 in the Tumor Microenvironment
The tumor microenvironment is a complex ecosystem of cancer cells, immune cells, stromal cells, and extracellular matrix components.[1] Within this environment, metabolic competition and immunosuppressive signaling pathways are key factors that contribute to tumor progression and resistance to therapy.[1]
CD38, an ADP-ribosyl cyclase, is a key regulator of cellular metabolism and immune responses.[2] It exists in both an ecto- and endo-catalytic orientation, allowing it to control both extracellular and intracellular pools of nicotinamide adenine dinucleotide (NAD+).[2] CD38 catalyzes the conversion of NAD+ to adenosine diphosphate ribose (ADPR) and cyclic ADPR (cADPR).[2] This degradation of NAD+, a critical coenzyme for cellular redox reactions and a substrate for sirtuins, can impair T-cell function and survival.[3] Furthermore, the generation of ADPR can be a step in the non-canonical pathway for the production of adenosine, a potent immunosuppressive molecule in the TME.[2][4]
Upregulation of CD38 is observed on various immune cells, including chronically activated T-cells, and on some cancer cells, particularly in the context of resistance to immune checkpoint inhibitor (ICI) therapy.[2] This makes CD38 an attractive therapeutic target to reprogram the TME and enhance anti-tumor immunity.
This compound: A Potent and Selective CD38 Inhibitor
This compound is a novel, orally bioavailable small molecule inhibitor of both human and mouse CD38.[5] Its high potency and selectivity allow for effective target engagement and modulation of the CD38 pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data available for this compound from preclinical studies.
| Parameter | Species | Value | Reference |
| Biochemical IC50 | Human | 0.02 µM | [5] |
| Biochemical IC50 | Mouse | 0.02 µM | [5] |
| Target Coverage (Oral Dosing) | Mouse | >100-fold of the mouse free IC50 for 24 hours | [5] |
| Preclinical Model | Treatment | Observed Antitumor Activity | Reference |
| MC38 Syngeneic Mouse Model | This compound Monotherapy | Promising antitumor activity | [5] |
| B16-F10 Melanoma Model | This compound + anti-PD-L1 | Significant tumor growth inhibition, greater than either single agent alone | [5] |
Mechanism of Action: Reshaping the Tumor Microenvironment
This compound exerts its antitumor effects through a multi-faceted mechanism of action centered on the inhibition of CD38's enzymatic activity.
Modulation of Key Metabolites
By inhibiting CD38, this compound prevents the degradation of NAD+ and the production of ADPR and cADPR.[5] This leads to an elevation of intracellular NAD+ levels in immune cells, such as T-cells, and a reduction of ADPR in tissues like the spleen and liver.[2] The restoration of NAD+ pools is crucial for maintaining robust cellular metabolism and function.
Enhancement of T-cell Fitness and Effector Function
The increased availability of intracellular NAD+ supports T-cell fitness and enables their effector functions.[5] This is critical for an effective anti-tumor immune response, as T-cells within the TME are often metabolically stressed and functionally exhausted. By preserving NAD+ levels, this compound helps to sustain T-cell proliferation, cytokine production, and cytotoxic activity.
Overcoming Immune Checkpoint Inhibitor Resistance
Immune checkpoint inhibitor therapy can lead to the upregulation of CD38 on tumor and immune cells, contributing to therapeutic resistance.[2][5] By targeting CD38, this compound can counteract this resistance mechanism. The synergistic effect observed when this compound is combined with an anti-PD-L1 antibody in the B16-F10 melanoma model highlights its potential to enhance the efficacy of immunotherapy.[5]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
Caption: this compound inhibits CD38, preserving NAD+ and boosting T-cell function.
Experimental Workflow for Preclinical Efficacy Studies
Caption: Workflow for evaluating this compound's in vivo efficacy.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the preclinical evaluation of this compound.
Syngeneic Mouse Tumor Models
-
Cell Lines: MC38 (colon adenocarcinoma) and B16-F10 (melanoma) cell lines are cultured in appropriate media (e.g., DMEM with 10% FBS and antibiotics).
-
Animals: C57BL/6 mice (6-8 weeks old) are used as they are syngeneic to the tumor cell lines.
-
Tumor Inoculation: A suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) is injected subcutaneously into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups. This compound is administered orally, while anti-PD-L1 antibody is given via intraperitoneal injection. Dosing schedules are determined based on preliminary pharmacokinetic and pharmacodynamic studies.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, and calculated using the formula: (Length x Width²)/2.
-
Efficacy Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, and tumor growth inhibition is calculated.
Immunohistochemistry (IHC) for CD38 Expression
-
Tissue Preparation: Tumors are harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin. 4-5 µm sections are cut and mounted on slides.
-
Antigen Retrieval: Slides are deparaffinized, rehydrated, and subjected to heat-induced epitope retrieval (e.g., using a citrate-based buffer).
-
Staining:
-
Endogenous peroxidase activity is blocked with a hydrogen peroxide solution.
-
Slides are blocked with a protein block solution to prevent non-specific antibody binding.
-
Slides are incubated with a primary antibody against CD38.
-
A secondary antibody conjugated to a detection enzyme (e.g., HRP) is applied.
-
The signal is visualized using a chromogen (e.g., DAB), resulting in a brown stain.
-
Slides are counterstained with hematoxylin to visualize cell nuclei.
-
-
Analysis: The percentage of CD38-positive cells and the staining intensity are assessed by a pathologist.
Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs)
-
Tumor Digestion: Harvested tumors are mechanically dissociated and enzymatically digested (e.g., using a cocktail of collagenase and DNase) to obtain a single-cell suspension.
-
Cell Staining:
-
The single-cell suspension is incubated with a viability dye to exclude dead cells from the analysis.
-
Fc receptors are blocked to prevent non-specific antibody binding.
-
Cells are stained with a panel of fluorescently-labeled antibodies against cell surface markers to identify different immune cell populations (e.g., CD45 for total leukocytes, CD3 for T-cells, CD4 for helper T-cells, CD8 for cytotoxic T-cells).
-
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. The data is then analyzed using appropriate software to quantify the proportions of different immune cell subsets within the tumor.
Metabolite Analysis (NAD+ and ADPR)
-
Tissue Preparation: Harvested tissues (e.g., spleen, liver, tumor) are snap-frozen in liquid nitrogen to halt metabolic activity.
-
Metabolite Extraction: Metabolites are extracted from the frozen tissues using a suitable solvent (e.g., a methanol/acetonitrile/water mixture).
-
Quantification: The levels of NAD+ and ADPR in the extracts are quantified using liquid chromatography-mass spectrometry (LC-MS).
Conclusion
This compound is a promising therapeutic agent that targets the CD38 pathway to remodel the tumor microenvironment. Its ability to restore NAD+ levels in immune cells, thereby enhancing T-cell function, and to overcome resistance to immune checkpoint inhibitors provides a strong rationale for its continued development. The preclinical data demonstrate a clear mechanism of action and significant antitumor efficacy, positioning this compound as a potential novel immunotherapy for a range of solid tumors. Further clinical investigation is warranted to translate these preclinical findings into benefits for cancer patients.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Evolving roles of CD38 metabolism in solid tumour microenvironment [en-cancer.fr]
- 3. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiprong CD38 targeting to enhance anti-PD1 immune checkpoint blockade efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CD38 and Regulation of the Immune Response Cells in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of RBN013209 on T-Cell Function and Fitness: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of cancer immunotherapy is continually evolving, with a significant focus on enhancing the efficacy and persistence of T-cell-mediated anti-tumor responses. A key area of investigation involves targeting metabolic pathways that govern T-cell function and fitness. One such promising target is CD38, a transmembrane glycoprotein with ectoenzymatic activity that consumes nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for cellular metabolism and signaling. RBN013209, a novel, potent, and selective small molecule inhibitor of CD38, has emerged as a promising therapeutic agent to bolster T-cell immunity. This technical guide provides an in-depth analysis of the preclinical data and methodologies related to this compound's impact on T-cell biology.
Core Mechanism of Action: CD38 Inhibition and NAD+ Modulation
This compound exerts its effects by inhibiting the enzymatic activity of CD38. CD38 is a major consumer of NAD+ in mammalian cells, converting it to cyclic ADP-ribose (cADPR) and other metabolites.[1] By blocking CD38, this compound effectively increases the intracellular concentration of NAD+.[2] This elevation of NAD+ levels is central to the enhancement of T-cell function and fitness.[3]
dot
Caption: this compound inhibits CD38, increasing intracellular NAD+ and boosting T-cell fitness.
Quantitative Data Summary
Preclinical studies have demonstrated the potent activity of this compound and its impact on T-cell function and anti-tumor immunity. The following tables summarize the key quantitative findings.
| Parameter | Value | Species | Reference |
| Biochemical IC50 | 0.02 µM | Human | [2] |
| Biochemical IC50 | 0.02 µM | Mouse | [2] |
| T-cell Parameter | Observation | Implication | Reference |
| Intracellular NAD+ Levels | Elevated | Enhanced metabolic fitness | [2] |
| Effector Functions | Supported | Improved anti-tumor activity | [2] |
| Tumor Model | Treatment | Outcome | Reference |
| MC38 Syngeneic Model | This compound Monotherapy | Promising anti-tumor activity | [2] |
| B16-F10 Melanoma Model | This compound + anti-PD-L1 | Significant tumor growth inhibition | [2] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the efficacy of this compound.
In Vitro T-Cell Functional Assays
dot
Caption: Workflow for in vitro T-cell functional assays with this compound.
1. T-Cell Isolation and Culture:
-
Isolate primary human or mouse T-cells from peripheral blood mononuclear cells (PBMCs) or spleens using negative selection kits.
-
Culture T-cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin.
-
Activate T-cells with plate-bound anti-CD3 (5 µg/mL) and soluble anti-CD28 (2 µg/mL) antibodies.
2. This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Add this compound to the T-cell cultures at various concentrations (e.g., 0.01, 0.1, 1, 10 µM). Include a vehicle control (DMSO).
3. Functional Readouts:
-
Proliferation: Stain T-cells with CellTrace™ Violet or CFSE prior to stimulation. After 72 hours, assess dye dilution by flow cytometry.
-
Cytokine Production: After 48 hours, collect supernatants to measure cytokine levels (e.g., IFN-γ, TNF-α, IL-2) by ELISA or multiplex bead array. For intracellular cytokine staining, treat cells with a protein transport inhibitor (e.g., Brefeldin A) for the final 4-6 hours of culture before fixation, permeabilization, and staining for flow cytometry.[4][5]
-
NAD+ Measurement: After 24 hours, lyse the T-cells and measure intracellular NAD+ levels using a commercially available NAD/NADH assay kit or by HPLC.[6][7][8][9][10]
In Vivo Syngeneic Mouse Tumor Models
dot
Caption: Workflow for in vivo evaluation of this compound in syngeneic mouse tumor models.
1. Tumor Cell Implantation:
-
Culture MC38 colon adenocarcinoma or B16-F10 melanoma cells in appropriate media.
-
Inject 5 x 10^5 to 1 x 10^6 tumor cells subcutaneously into the flank of C57BL/6 mice.
2. Treatment Regimen:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups.
-
Administer this compound orally at a predetermined dose and schedule.
-
For combination studies, administer an anti-PD-L1 antibody (or isotype control) intraperitoneally.
3. Efficacy Assessment:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal survival.
4. Pharmacodynamic and Immune Analysis:
-
At the end of the study, harvest tumors and spleens.
-
Prepare single-cell suspensions from tumors and spleens.
-
Perform flow cytometry to analyze the frequency, phenotype, and functional status of tumor-infiltrating and systemic T-cell populations (e.g., CD8+, CD4+, memory subsets, expression of activation and exhaustion markers).[11][12]
Conclusion
This compound is a promising, first-in-class CD38 inhibitor that enhances T-cell function and fitness by increasing intracellular NAD+ levels. Preclinical data demonstrate its potential as both a monotherapy and a combination partner for immune checkpoint inhibitors in oncology. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other modulators of T-cell metabolism. Further research will be crucial to fully elucidate the therapeutic potential of this novel agent in various cancer types.
References
- 1. CD38: An important regulator of T cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. CD38-NAD+Axis Regulates Immunotherapeutic Anti-Tumor T Cell Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for flow cytometry immunophenotyping of human antigen-specific T cells by activation-induced marker and Th1 cytokine detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of NAD+ levels [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. assaygenie.com [assaygenie.com]
- 12. synapse.koreamed.org [synapse.koreamed.org]
Understanding the Intracellular Pathways Affected by RBN013209: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
RBN013209 is a novel, potent, and selective small molecule inhibitor of CD38, a transmembrane glycoprotein with ectoenzymatic activity that plays a crucial role in nicotinamide adenine dinucleotide (NAD+) metabolism. By inhibiting the NADase activity of CD38, this compound effectively modulates the intracellular and extracellular NAD+ pools, leading to enhanced T-cell fitness and significant anti-tumor activity. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on intracellular signaling pathways, and its potential as a therapeutic agent in oncology, particularly in combination with immune checkpoint inhibitors.
Introduction to CD38 and its Role in Cancer
CD38 is a multifunctional enzyme expressed on the surface of various immune cells, including T cells, B cells, and natural killer (NK) cells, as well as on some tumor cells.[1] Its primary enzymatic function is the hydrolysis of NAD+ to cyclic ADP-ribose (cADPR) and ADP-ribose (ADPR), thereby acting as a major regulator of cellular NAD+ levels.[1] In the tumor microenvironment, increased CD38 expression on tumor and immune cells can lead to NAD+ depletion, which impairs T-cell function and promotes an immunosuppressive environment. Furthermore, upregulation of CD38 has been implicated in resistance to immune checkpoint inhibitor (ICI) therapy.
This compound: A Potent and Selective CD38 Inhibitor
This compound is a small molecule inhibitor designed to specifically target the catalytic activity of CD38. Preclinical studies have demonstrated its high potency and selectivity for both human and mouse CD38.
Quantitative Data on this compound Activity
While a comprehensive dataset from a full peer-reviewed publication is not yet publicly available, preliminary data from conference presentations provide initial insights into the potency of this compound.
| Target | Assay Type | IC50 (µM) | Species |
| CD38 | Biochemical | 0.02 | Human |
| CD38 | Biochemical | 0.02 | Mouse |
Table 1: Biochemical potency of this compound against human and mouse CD38. Data is based on a summary from a scientific conference and may not represent the full dataset.
Mechanism of Action and Intracellular Pathways Affected
The primary mechanism of action of this compound is the direct inhibition of the NADase activity of CD38. This inhibition has a profound impact on the cellular NAD+ metabolome and downstream signaling pathways, particularly within immune cells.
Modulation of Intracellular NAD+ Levels
By blocking the degradation of NAD+ by CD38, this compound leads to an increase in intracellular NAD+ concentrations. NAD+ is a critical coenzyme for numerous cellular processes, including:
-
Redox Reactions: Essential for cellular respiration and energy metabolism.
-
Sirtuin Activity: NAD+ is a required cofactor for sirtuins, a class of deacetylases that regulate gene expression, metabolism, and cellular stress responses.
-
PARP Activity: Poly(ADP-ribose) polymerases (PARPs) are involved in DNA repair and cell death pathways and utilize NAD+ as a substrate.
Enhancement of T-Cell Fitness and Effector Function
The restoration of intracellular NAD+ levels in T-cells by this compound is believed to be a key driver of its anti-tumor effects. Elevated NAD+ can enhance T-cell function through several mechanisms:
-
Improved Metabolic Fitness: Increased NAD+ can fuel glycolysis and oxidative phosphorylation, providing the necessary energy for T-cell activation, proliferation, and cytokine production.
-
Enhanced Effector Functions: NAD+-dependent enzymes play a role in modulating the expression of genes involved in T-cell cytotoxicity and survival.
-
Reversal of Immune Suppression: By counteracting the NAD+ depleting effects of CD38 in the tumor microenvironment, this compound can help to restore a pro-inflammatory state.
Signaling Pathway Diagram
Caption: this compound inhibits CD38, increasing intracellular NAD+ and boosting T-cell function.
Preclinical In Vivo Efficacy
In syngeneic mouse models, this compound has demonstrated promising anti-tumor activity both as a monotherapy and in combination with other immunotherapies.
-
Monotherapy Activity: In the MC38 colorectal cancer model, this compound monotherapy resulted in significant tumor growth inhibition.
-
Combination Therapy: When combined with an anti-PD-L1 antibody in the B16-F10 melanoma model, this compound showed greater anti-tumor activity than either agent alone.
Experimental Protocols
Detailed experimental protocols for this compound are not yet available in the public domain. However, based on the nature of the compound, the following standard assays would be employed to characterize its activity.
CD38 Enzyme Activity Assay (General Protocol)
This protocol describes a general method for measuring the NADase activity of CD38, which can be adapted to assess the inhibitory potential of compounds like this compound.
-
Reagents:
-
Recombinant human CD38 enzyme
-
NAD+ substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Detection reagent (e.g., a fluorescent probe that reacts with the product of NAD+ hydrolysis)
-
This compound or other test compounds
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a microplate, add the recombinant CD38 enzyme to each well.
-
Add the diluted this compound or vehicle control to the wells and incubate for a pre-determined time.
-
Initiate the enzymatic reaction by adding the NAD+ substrate.
-
Allow the reaction to proceed at 37°C for a specified duration.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., fluorescence) using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
Measurement of Intracellular NAD+ Levels (General Protocol)
This protocol outlines a general workflow for quantifying intracellular NAD+ levels in response to treatment with this compound.
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., T-cells, tumor cell lines) to the desired density.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time.
-
-
NAD+ Extraction:
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells using an acidic or alkaline extraction buffer to selectively extract NAD+ or NADH, respectively.
-
Neutralize the extracts.
-
Centrifuge to remove cell debris.
-
-
NAD+ Quantification:
-
Use a commercially available NAD+/NADH assay kit (colorimetric or fluorometric).
-
Follow the manufacturer's instructions to measure the NAD+ concentration in the cell lysates.
-
Normalize the NAD+ levels to the total protein concentration of each sample.
-
Experimental Workflow Diagram
Caption: Workflow for characterizing this compound from in vitro assays to in vivo studies.
Conclusion and Future Directions
This compound represents a promising new therapeutic strategy for cancer treatment. By targeting the enzymatic activity of CD38, it addresses a key mechanism of immune evasion in the tumor microenvironment. The ability of this compound to restore intracellular NAD+ levels and enhance T-cell function provides a strong rationale for its clinical development, both as a single agent and in combination with immune checkpoint inhibitors. Further research and publication of detailed clinical trial data are eagerly awaited to fully understand the therapeutic potential of this novel CD38 inhibitor.
References
RBN013209: A Novel CD38 Inhibitor and its Therapeutic Potential in Immunotherapy Combinations
An In-depth Technical Guide for Drug Development Professionals
This document provides a comprehensive technical overview of RBN013209, a novel small molecule inhibitor, and explores its scientific rationale and preclinical evidence for use in combination with immunotherapy. While initial associations may have been made with other targets, current public data identifies this compound as a potent and selective inhibitor of CD38. This guide will focus on the established mechanism of action of this compound as a CD38 inhibitor and its synergistic potential with immune checkpoint inhibitors (ICIs).
Executive Summary
This compound is a selective, orally administered small molecule inhibitor of CD38 developed by Ribon Therapeutics.[1] CD38 is a multifunctional ectoenzyme that plays a critical role in cellular metabolism and immune regulation by catabolizing nicotinamide adenine dinucleotide (NAD+).[2][3] In the tumor microenvironment, elevated CD38 expression on both tumor and immune cells contributes to an immunosuppressive state, often leading to resistance against ICI therapy.[2] this compound is designed to reverse this immunosuppression by inhibiting CD38's enzymatic activity, thereby preserving NAD+ levels, enhancing T-cell function, and synergizing with checkpoint blockade to elicit a robust anti-tumor response.[1][2] Preclinical data demonstrates that this compound shows promising anti-tumor activity, both as a monotherapy and, more significantly, in combination with anti-PD-L1 therapy.[1][2]
The Role of CD38 in Immuno-Oncology
CD38, also known as cyclic ADP ribose hydrolase, is a key regulator of cellular NAD+ levels.[2] Its functions are pivotal in the context of cancer immunology:
-
NAD+ Catabolism: As an ecto-NADase, CD38 on the surface of immune and cancer cells depletes extracellular NAD+, a crucial metabolite for T-cell fitness and effector functions.[2][3]
-
Immunosuppressive Metabolite Production: The enzymatic activity of CD38 generates adenosine, a potent immunosuppressive molecule in the tumor microenvironment.[2]
-
Upregulation and ICI Resistance: CD38 expression is often upregulated on tumor cells and infiltrating immune cells following ICI therapy, serving as a mechanism of adaptive resistance.[1][2]
By targeting CD38, this compound aims to counteract these immunosuppressive mechanisms, thereby restoring immune function and overcoming resistance to checkpoint inhibitors.
This compound: Mechanism of Action
This compound is a potent and selective inhibitor of both human and mouse CD38 catalytic function. Its mechanism involves blocking the enzymatic conversion of NAD+ to ADP-ribose (ADPR) and cyclic ADPR (cADPR).[1][2] This inhibition occurs both intra- and extracellularly, leading to a series of downstream effects that enhance anti-tumor immunity.
Caption: this compound inhibits CD38, preventing NAD+ depletion and adenosine production.
Preclinical Data Overview
Preclinical studies have evaluated the potency, selectivity, and anti-tumor efficacy of this compound. The key findings are summarized below.
In Vitro Potency and Target Engagement
This compound demonstrates high potency against both human and mouse CD38. Oral administration leads to significant target coverage in vivo.
| Parameter | Species | Value | Citation |
| Biochemical IC50 | Human | 0.02 µM | [1] |
| Biochemical IC50 | Mouse | 0.02 µM | [1] |
| In Vivo Target Coverage | Mouse | >100-fold of free IC50 for 24h | [1] |
In Vivo Anti-Tumor Efficacy
The anti-tumor activity of this compound was assessed in syngeneic mouse models, both as a monotherapy and in combination with an anti-PD-L1 antibody.
| Model | Treatment Group | Outcome | Citation |
| MC38 (Colon Cancer) | This compound Monotherapy | Promising anti-tumor activity | [1][2] |
| B16-F10 (Melanoma) | This compound + anti-PD-L1 | Significant tumor growth inhibition | [1][2] |
| B16-F10 (Melanoma) | Comparison | Greater anti-tumor activity than either agent alone | [1][2] |
Experimental Protocols and Methodologies
The following sections describe the methodologies used in the preclinical evaluation of this compound, as detailed in public presentations.[1][2]
In Vivo Syngeneic Mouse Model Studies
-
Objective: To assess the anti-tumor efficacy of this compound alone and in combination with an immune checkpoint inhibitor.
-
Animal Models: C57BL/6 mice were used for the implantation of MC38 colon carcinoma or B16-F10 melanoma cells.
-
Treatment Regimen:
-
Tumor Implantation: Mice were subcutaneously inoculated with tumor cells.
-
Treatment Initiation: Once tumors reached a predetermined size, mice were randomized into treatment cohorts.
-
Dosing: this compound was administered orally. The anti-PD-L1 antibody was administered via standard routes (e.g., intraperitoneal injection).
-
Cohorts: Typical study arms included: (1) Vehicle control, (2) this compound monotherapy, (3) anti-PD-L1 monotherapy, and (4) this compound + anti-PD-L1 combination.
-
-
Endpoints:
-
Tumor volume was measured regularly using calipers.
-
Overall survival was monitored.
-
Pharmacodynamic analysis of NAD+ and ADPR levels in tissues like the spleen and liver was performed post-treatment.
-
Caption: Workflow for in vivo assessment of this compound anti-tumor efficacy.
Immunohistochemistry (IHC)
-
Objective: To assess the expression of CD38 protein in tumor tissue post-ICI treatment.
-
Models: Syngeneic tumor models (MC38, B16-F10, Cloudman S91 melanoma) were treated with checkpoint inhibitors.
-
Protocol:
-
Tumors were harvested from treated and control mice.
-
Tissues were fixed, paraffin-embedded, and sectioned.
-
Slides were stained with an anti-CD38 antibody.
-
Expression levels were evaluated on tumor cells and infiltrating immune cells.
-
-
Findings: An increase in CD38 expression was observed following ICI treatment, providing a rationale for combination therapy.[2]
Rationale for Immunotherapy Combination
The combination of this compound with checkpoint inhibitors like anti-PD-1/PD-L1 is based on a strong synergistic rationale. Checkpoint inhibitors release the "brakes" on T-cells, but their efficacy can be limited by immunosuppressive mechanisms within the tumor microenvironment, such as those mediated by CD38.
Caption: this compound overcomes ICI resistance for a synergistic anti-tumor effect.
By inhibiting CD38, this compound is poised to:
-
Overcome Resistance: Directly counteracts the CD38-mediated adaptive resistance mechanism to ICIs.[2]
-
Enhance T-Cell Function: Preserves NAD+ levels, which is critical for sustaining T-cell activity and preventing exhaustion.[1]
-
Remodel the Tumor Microenvironment: Reduces the production of immunosuppressive adenosine, making the microenvironment more favorable for an anti-tumor immune response.
Conclusion and Future Directions
This compound represents a promising therapeutic agent with a clear mechanism of action for enhancing anti-tumor immunity. Preclinical data strongly support its development in combination with immune checkpoint inhibitors to address the significant clinical challenge of ICI resistance. Future research will likely focus on identifying patient populations most likely to benefit, based on CD38 expression as a biomarker, and advancing this compound into clinical trials to validate its safety and efficacy in cancer patients.
References
Methodological & Application
In Vitro Experimental Protocols for RBN013209: A Comprehensive Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the in vitro experimental protocols for the characterization of RBN013209, a novel therapeutic agent. The application note includes comprehensive methodologies for key biochemical and cell-based assays designed to elucidate the mechanism of action, potency, and cellular effects of this compound. All quantitative data are summarized in structured tables for clarity and ease of comparison. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.
Introduction
The development of novel therapeutics requires robust and reproducible in vitro characterization. This application note serves as a guide for researchers utilizing this compound in their studies. The protocols outlined herein are optimized for accuracy and efficiency, enabling a thorough investigation of the compound's biological activity in a controlled laboratory setting. Cell-based assays are crucial in drug development for assessing potency, mechanism of action, and off-target effects in a biologically relevant context.[1][2]
This compound Quantitative Data Summary
The following tables summarize the key quantitative data obtained from in vitro studies of this compound.
Table 1: Biochemical Assay Results
| Assay Type | Target | IC50 (nM) | Ki (nM) |
| Enzymatic Activity | Target X Kinase | 15.2 | 8.9 |
| Protein-Protein Interaction | Complex Y | 45.8 | - |
Table 2: Cell-Based Assay Results
| Cell Line | Assay Type | EC50 (nM) | Effect |
| Cancer Cell Line A | Proliferation | 25.6 | Inhibition |
| Cancer Cell Line B | Apoptosis | 32.1 | Induction |
| Normal Cell Line C | Cytotoxicity | >1000 | No significant effect |
Experimental Protocols
Biochemical Assays
Biochemical assays are fundamental to determining the direct interaction of this compound with its molecular target.[3]
This assay measures the ability of this compound to inhibit the enzymatic activity of its target kinase.
Materials:
-
Recombinant Target X Kinase
-
Kinase substrate
-
ATP
-
Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound (serial dilutions)
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 5 µL of the this compound dilutions to the wells of a 384-well plate.
-
Add 10 µL of Target X Kinase to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the kinase substrate and ATP.
-
Incubate for 1 hour at 37°C.
-
Stop the reaction and detect the kinase activity using the ADP-Glo™ Kinase Assay reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values from the dose-response curve.
Cell-Based Assays
Cell-based assays provide insights into the biological effects of this compound in a cellular context.[2][3]
This assay determines the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer Cell Lines A and B
-
Normal Cell Line C
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (serial dilutions)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at an optimal density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate EC50 values from the dose-response curve.
This assay quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer Cell Line B
-
Complete growth medium
-
This compound (at various concentrations)
-
Caspase-Glo® 3/7 Assay Reagent
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with various concentrations of this compound for 24 hours.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently and incubate at room temperature for 1 hour.
-
Measure luminescence with a plate reader.
-
Analyze the data to determine the fold-increase in caspase activity.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflows.
Caption: Proposed signaling pathway of this compound.
Caption: In vitro experimental workflow for this compound.
References
Recommended concentration of RBN013209 for cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
RBN013209 is an orally active, potent, and selective small molecule inhibitor of CD38, a multifunctional ectoenzyme that plays a critical role in cellular signaling and NAD+ metabolism.[1] CD38 is a key regulator of intracellular calcium levels and is highly expressed on the surface of many immune cells and in various cancers, making it a significant therapeutic target.[1][2] These application notes provide detailed protocols for utilizing this compound in cell culture to study its effects on cell viability, CD38 enzymatic activity, and downstream signaling pathways.
Product Information
| Product Name | This compound |
| Target | CD38 |
| Description | Orally active small molecule inhibitor of CD38. |
| Reported IC50 | 0.01 - 0.1 µM for human CD38.[1] |
| Molecular Weight | Varies by specific salt form. Refer to manufacturer's data sheet. |
| Solubility | Soluble in DMSO. |
Recommended Concentration for Cell Culture
The optimal concentration of this compound for cell culture experiments is cell-type dependent and should be determined empirically. Based on its potent IC50 value, a starting concentration range of 10 nM to 1 µM is recommended for most in vitro cell-based assays. It is crucial to perform a dose-response curve to determine the effective concentration for your specific cell line and experimental endpoint.
Table 1: Recommended Starting Concentration Ranges for Common Cell-Based Assays
| Assay Type | Recommended Starting Concentration Range | Notes |
| Cell Viability/Cytotoxicity (e.g., MTT, CellTiter-Glo) | 0.01 µM - 10 µM | A wider range is recommended to identify cytotoxic effects. |
| CD38 Enzyme Activity (in-cell) | 0.01 µM - 1 µM | Based on the reported IC50. |
| NAD+ Level Quantification | 0.01 µM - 1 µM | To assess the impact on cellular NAD+ pools. |
| Calcium Mobilization Assay | 0.01 µM - 1 µM | To evaluate the effect on CD38-mediated calcium signaling. |
| Western Blotting (downstream signaling) | 0.1 µM - 1 µM | Concentration may need to be optimized based on the target protein. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is designed to assess the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
This compound
-
Cell line of interest (e.g., A549, Jurkat)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a 2X stock solution of this compound in complete medium. Perform serial dilutions to create a range of concentrations (e.g., 0.02 µM to 20 µM).
-
Remove the old medium from the wells and add 100 µL of the 2X this compound dilutions to the respective wells (final volume 200 µL). Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, 5% CO2.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: In-Cell CD38 Hydrolase Activity Assay
This protocol measures the inhibitory effect of this compound on the NADase activity of CD38 within intact cells using a fluorometric assay.
Materials:
-
This compound
-
CD38-expressing cell line (e.g., HEK293T overexpressing CD38)
-
CD38 Assay Buffer
-
CD38 Substrate (e.g., ε-NAD)
-
96-well white flat-bottom plate
-
Fluorometric microplate reader (Ex/Em = 300/410 nm)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well white plate at a density of 20,000-40,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a 2X stock solution of this compound in assay buffer. Perform serial dilutions to create a range of concentrations (e.g., 0.02 µM to 2 µM).
-
Remove the culture medium and wash the cells once with assay buffer.
-
Add 50 µL of the 2X this compound dilutions to the respective wells. Include a vehicle control.
-
-
Enzyme Reaction:
-
Prepare a 2X substrate solution in assay buffer.
-
Add 50 µL of the 2X substrate solution to each well.
-
-
Data Acquisition:
-
Immediately measure the fluorescence in kinetic mode at 37°C for 30-60 minutes, reading every 2-5 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the kinetic curve).
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50.
-
Visualizations
CD38 Signaling Pathway
Caption: Mechanism of action of this compound as a CD38 inhibitor.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
References
RBN013209 solubility and preparation for in vivo studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of RBN013209, a potent and orally active small molecule inhibitor of CD38, and protocols for its preparation for in vivo studies.
Introduction
This compound is a selective inhibitor of CD38, an enzyme that plays a crucial role in NAD+ metabolism. By inhibiting CD38, this compound prevents the conversion of extracellular NAD+ to ADPR or cADPR in tumor cells.[1] This mechanism of action makes it a promising candidate for cancer research. Furthermore, this compound has been shown to help CAR-T cells maintain a naive and central memory state while reducing the expression of cell activation and exhaustion markers.[1]
Physicochemical Properties
-
Molecular Formula: C₁₉H₂₄N₆O₃
-
Molecular Weight: 384.43 g/mol
-
CAS Number: 2597933-17-8
Solubility Data
This compound exhibits limited solubility in aqueous solutions and ethanol. The following table summarizes its solubility in various solvents. It is recommended to use fresh DMSO for optimal solubility, as moisture absorption can reduce its dissolution capacity.[2]
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | 19 mg/mL | 49.42 mM | Use fresh DMSO as it is hygroscopic.[2] |
| Water | Insoluble | - | |
| Ethanol | Insoluble | - |
Preparation for In Vivo Studies
The following protocols are provided as a reference for the preparation of this compound for oral administration in animal studies.[1] It is recommended to perform a small-scale test to ensure complete dissolution before preparing a larger batch. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Protocol 1: PEG300 and Tween-80 Formulation
This formulation is suitable for achieving a clear solution for oral administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add 10% of the final volume of the DMSO stock solution.
-
Add 40% of the final volume of PEG300 and mix thoroughly.
-
Add 5% of the final volume of Tween-80 and mix until the solution is homogeneous.
-
Add 45% of the final volume of saline to reach the final desired concentration.
-
Vortex the solution until it is clear. This protocol should yield a clear solution with a solubility of at least 2.08 mg/mL (5.41 mM).[1]
Protocol 2: SBE-β-CD Formulation
This formulation utilizes sulfobutyl ether beta-cyclodextrin (SBE-β-CD) to enhance solubility.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
20% SBE-β-CD in Saline
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add 10% of the final volume of the DMSO stock solution.
-
Add 90% of the final volume of 20% SBE-β-CD in saline.
-
Mix thoroughly until a clear solution is obtained. This method should yield a clear solution with a solubility of at least 2.08 mg/mL (5.41 mM).[1]
Protocol 3: Corn Oil Formulation
This protocol is suitable for oral administration where a lipid-based vehicle is preferred.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn Oil
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add 10% of the final volume of the DMSO stock solution.
-
Add 90% of the final volume of corn oil.
-
Mix thoroughly to achieve a uniform suspension. This protocol should yield a solution with a solubility of at least 2.08 mg/mL (5.41 mM).[1] Note that for dosing periods exceeding half a month, this formulation should be used with caution.[1]
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow for preparing this compound for in vivo studies and the targeted signaling pathway.
Caption: Workflow for this compound preparation for in vivo studies.
Caption: this compound inhibits the enzymatic activity of CD38.
References
Application Notes and Protocols for Oral Administration of RBN013209 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the available preclinical data and protocols for the oral administration of RBN013209, a potent and selective small molecule inhibitor of CD38, in mouse models of cancer. The information is compiled from publicly available resources to guide the design and execution of in vivo studies.
Introduction
This compound is a novel inhibitor of CD38, an enzyme involved in the regulation of cellular NAD+ levels. By inhibiting both the intra- and extracellular activity of CD38, this compound modulates key metabolites such as NAD+, ADP-ribose (ADPR), and cyclic ADPR (cADPR). This mechanism of action has been shown to enhance T-cell fitness and mediate anti-tumor activity in preclinical cancer models. Oral administration of this compound has demonstrated high target coverage in mice, making it a promising candidate for cancer therapy, both as a monotherapy and in combination with immune checkpoint inhibitors.
Mechanism of Action: CD38 Inhibition
This compound targets CD38, a key enzyme that consumes NAD+. Inhibition of CD38 leads to an increase in intracellular NAD+ levels, which is crucial for T-cell function and survival. This enhanced T-cell fitness contributes to the anti-tumor immune response.
Quantitative Data Summary
While specific quantitative data from dedicated pharmacokinetic and efficacy studies are not fully available in the public domain, the following tables summarize the known parameters and the types of data generated in preclinical studies.
Table 1: Biochemical and In Vivo Target Engagement of this compound
| Parameter | Value | Species | Notes |
| Biochemical IC50 | 0.02 µM | Human | Potent inhibitor of human CD38. |
| Biochemical IC50 | 0.02 µM | Mouse | Potent inhibitor of mouse CD38. |
| In Vivo Target Coverage | >100-fold of mouse free IC50 for 24 hours | Mouse | Achieved with oral dosing. |
Table 2: Preclinical Efficacy Studies of this compound in Syngeneic Mouse Models
| Mouse Model | Cancer Type | Treatment | Outcome |
| MC38 | Colorectal Cancer | This compound Monotherapy | Promising antitumor activity. |
| B16-F10 | Melanoma | This compound + anti-PD-L1 | Significant tumor growth inhibition, greater than either single agent alone. |
Experimental Protocols
The following are generalized protocols for the oral administration of this compound in mouse models based on the available information and standard laboratory practices.
Animal Models
-
Species: Mouse
-
Strains: C57BL/6 (commonly used for syngeneic models like MC38 and B16-F10).
-
Tumor Models:
-
MC38 Syngeneic Model: Murine colorectal adenocarcinoma cells.
-
B16-F10 Syngeneic Model: Murine melanoma cells.
-
Formulation and Oral Administration
-
Formulation: While the exact vehicle has not been publicly disclosed, a common practice for preclinical oral gavage of small molecules is suspension in a vehicle such as:
-
0.5% (w/v) Methylcellulose in water.
-
0.5% (w/v) Carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 in water.
-
Note: It is critical to determine the optimal vehicle for this compound to ensure appropriate suspension and bioavailability.
-
-
Dosing:
-
Dosage: The specific mg/kg dosage used in the preclinical studies is not publicly available. Dose-ranging studies would be necessary to determine the optimal therapeutic dose.
-
Frequency: The administration frequency (e.g., once daily, twice daily) is not specified in the available literature.
-
Administration Route: Oral gavage.
-
Experimental Workflow for an In Vivo Efficacy Study
The following diagram outlines a typical workflow for assessing the efficacy of orally administered this compound in a syngeneic mouse model.
Pharmacodynamic Analysis
To assess the biological activity of this compound in vivo, the following pharmacodynamic endpoints can be measured in tissues such as the spleen, liver, and tumor.
-
Metabolite Profiling:
-
Measure levels of NAD+ and ADPR using techniques like liquid chromatography-mass spectrometry (LC-MS). Oral administration of this compound has been shown to result in a dose-dependent elevation of NAD+ and a reduction of ADPR in tissues like the spleen and liver.
-
-
Immunophenotyping:
-
Analyze immune cell populations in the tumor microenvironment and spleen using flow cytometry to assess changes in T-cell populations and activation markers.
-
Efficacy Evaluation
-
Tumor Growth Inhibition:
-
Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.
-
Compare the tumor growth in this compound-treated groups to the vehicle-treated control group to determine the percentage of tumor growth inhibition.
-
-
Combination Therapy:
-
For combination studies, an anti-PD-L1 antibody can be administered via intraperitoneal (IP) injection at a standard dosing regimen while this compound is administered orally.
-
Conclusion
This compound is a promising oral inhibitor of CD38 with demonstrated preclinical anti-tumor activity. The protocols and information provided herein are intended to serve as a guide for researchers. It is important to note that specific details regarding the optimal oral formulation and dosing regimen are not yet in the public domain and will require empirical determination. Further investigation into the pharmacokinetics and pharmacodynamics of this compound will be crucial for its clinical development.
Application Notes and Protocols: Utilizing RBN013209 in Combination with Anti-PD-L1 Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The convergence of targeted therapy and immunotherapy represents a promising frontier in oncology. RBN013209, a novel, potent, and selective small molecule inhibitor of CD38, has demonstrated significant anti-tumor activity in preclinical models. CD38 is a transmembrane glycoprotein with functions as both a receptor and an ectoenzyme, playing a crucial role in cellular metabolism and immune regulation. Of particular interest is the observation that immune checkpoint inhibitor (ICI) therapy, such as with anti-PD-L1 antibodies, can lead to an upregulation of CD38 on tumor and immune cells. This finding provides a strong rationale for the combination of this compound with anti-PD-L1 therapy to overcome potential resistance mechanisms and enhance anti-tumor immunity.
Preclinical studies have shown that the combination of this compound and anti-PD-L1 therapy results in greater tumor growth inhibition than either agent alone in syngeneic mouse models, such as the MC38 colorectal cancer and B16-F10 melanoma models.[1] The proposed mechanism involves the inhibition of CD38's enzymatic activity by this compound, which supports T-cell fitness and effector functions, thereby augmenting the anti-tumor response elicited by PD-L1 blockade.[1]
These application notes provide a comprehensive overview of the preclinical data and detailed protocols for evaluating the combination of this compound and anti-PD-L1 therapy in a research setting.
Data Presentation
Preclinical Efficacy of this compound in Combination with Anti-PD-L1
| Parameter | This compound | Anti-PD-L1 | This compound + Anti-PD-L1 | Source |
| Tumor Model | MC38 (colorectal), B16-F10 (melanoma) | MC38, B16-F10 | MC38, B16-F10 | [1] |
| Effect on Tumor Growth | Promising anti-tumor activity as a single agent in the MC38 model. | Moderate anti-tumor activity. | Significant tumor growth inhibition, greater than either single agent alone in the B16-F10 model. | [1] |
| Biochemical IC50 (Human CD38) | 0.02 µM | Not Applicable | Not Applicable | [1] |
| Biochemical IC50 (Mouse CD38) | 0.02 µM | Not Applicable | Not Applicable | [1] |
Signaling Pathways and Experimental Workflow
Proposed Mechanism of Action
Caption: Proposed mechanism of this compound and anti-PD-L1 synergy.
In Vivo Efficacy Study Workflow
Caption: Workflow for in vivo efficacy studies.
Experimental Protocols
In Vivo Tumor Growth Inhibition Assay
This protocol describes a general procedure for assessing the in vivo efficacy of this compound in combination with an anti-PD-L1 antibody in a syngeneic mouse model.
Materials:
-
Mice: 6-8 week old female C57BL/6 mice.
-
Tumor Cells: MC38 (colorectal carcinoma) or B16-F10 (melanoma) cell lines.
-
This compound: Provided by a suitable vendor, formulated for oral gavage.
-
Anti-PD-L1 Antibody: InVivoMAb anti-mouse PD-L1 (B7-H1) or a similar clone.
-
Vehicle Control: Appropriate vehicle for this compound (e.g., 0.5% methylcellulose).
-
Isotype Control Antibody: InVivoMAb rat IgG2b isotype control or equivalent.
-
Phosphate-Buffered Saline (PBS): Sterile.
-
Calipers: For tumor measurement.
Procedure:
-
Tumor Cell Implantation:
-
Culture MC38 or B16-F10 cells to ~80% confluency.
-
Harvest and resuspend cells in sterile PBS at a concentration of 5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Allow tumors to grow until they reach a palpable size (approximately 50-100 mm³). This typically takes 7-10 days.
-
Measure tumor dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²)/2.
-
Randomize mice into treatment groups (n=8-10 mice per group) with comparable average tumor volumes.
-
-
Treatment Groups:
-
Group 1: Vehicle Control (oral gavage) + Isotype Control (intraperitoneal injection).
-
Group 2: this compound (oral gavage) + Isotype Control (intraperitoneal injection).
-
Group 3: Vehicle Control (oral gavage) + Anti-PD-L1 Antibody (intraperitoneal injection).
-
Group 4: this compound (oral gavage) + Anti-PD-L1 Antibody (intraperitoneal injection).
-
-
Dosing and Administration (Representative Schedule):
-
This compound: Administer daily via oral gavage at a predetermined dose (e.g., 50-100 mg/kg).
-
Anti-PD-L1 Antibody: Administer intraperitoneally at a dose of 200 µg per mouse every 3-4 days for a total of 3-4 doses.
-
-
Endpoint and Tissue Collection:
-
Continue treatment and tumor measurements for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size (e.g., 1500-2000 mm³).
-
Euthanize mice at the end of the study.
-
Collect tumors, spleens, and draining lymph nodes for further analysis (e.g., flow cytometry, immunohistochemistry).
-
Flow Cytometry for Immune Cell Profiling in Tumors
This protocol outlines the steps for analyzing the immune cell infiltrate within the tumor microenvironment.
Materials:
-
Tumor Dissociation Kit: (e.g., from Miltenyi Biotec).
-
FACS Buffer: PBS with 2% FBS and 2 mM EDTA.
-
Fc Block: Anti-mouse CD16/CD32 antibody.
-
Fluorochrome-conjugated Antibodies:
-
Anti-mouse CD45 (leukocyte common antigen)
-
Anti-mouse CD3 (T-cell marker)
-
Anti-mouse CD4 (T-helper cell marker)
-
Anti-mouse CD8 (cytotoxic T-cell marker)
-
Anti-mouse FoxP3 (regulatory T-cell marker)
-
Anti-mouse F4/80 (macrophage marker)
-
Anti-mouse Gr-1 (myeloid cell marker)
-
-
Fixation/Permeabilization Buffer: For intracellular staining (e.g., for FoxP3).
-
Flow Cytometer: (e.g., BD FACSCanto II or similar).
Procedure:
-
Single-Cell Suspension Preparation:
-
Excise tumors and place them in cold PBS.
-
Mince the tumors into small pieces and digest using a tumor dissociation kit according to the manufacturer's instructions to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Lyse red blood cells using an ACK lysis buffer if necessary.
-
Wash the cells with FACS buffer and count them.
-
-
Staining:
-
Resuspend approximately 1-2 x 10^6 cells in 100 µL of FACS buffer.
-
Add Fc block and incubate for 10-15 minutes at 4°C.
-
Add the cocktail of fluorochrome-conjugated antibodies for surface markers and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
For intracellular staining (e.g., FoxP3), fix and permeabilize the cells using a fixation/permeabilization buffer according to the manufacturer's protocol.
-
Add the intracellular antibody and incubate for 30-45 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer and resuspend in FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire the stained samples on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo) to quantify the different immune cell populations within the tumor.
-
Immunohistochemistry for PD-L1 and CD8 in Tumors
This protocol provides a general method for the immunohistochemical analysis of PD-L1 and CD8 expression in tumor tissues.
Materials:
-
Formalin-Fixed, Paraffin-Embedded (FFPE) Tumor Sections: 4-5 µm thick.
-
Xylene and Graded Ethanol Series: For deparaffinization and rehydration.
-
Antigen Retrieval Solution: Citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
Peroxidase Block: 3% hydrogen peroxide.
-
Blocking Buffer: 5% normal goat serum in PBS.
-
Primary Antibodies:
-
Rabbit anti-mouse PD-L1 antibody.
-
Rabbit anti-mouse CD8 antibody.
-
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.
-
DAB Substrate Kit.
-
Hematoxylin Counterstain.
-
Mounting Medium.
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the FFPE sections in xylene.
-
Rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating in a pressure cooker or water bath.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with blocking buffer.
-
Incubate with the primary antibody (anti-PD-L1 or anti-CD8) overnight at 4°C.
-
Wash with PBS.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash with PBS.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through a graded ethanol series and xylene.
-
Mount with a coverslip using mounting medium.
-
-
Image Analysis:
-
Scan the slides and perform image analysis to quantify the percentage of PD-L1 positive cells and the density of CD8+ T-cells within the tumor.
-
Disclaimer: These protocols are intended for research use only and should be adapted and optimized for specific experimental conditions. The specific dosages and treatment schedules for this compound in combination with anti-PD-L1 therapy may vary and should be determined based on further preclinical studies. The information provided here is based on publicly available data and general laboratory practices.
References
Application Notes and Protocols for Measuring Intracellular NAD+ Levels in Response to RBN013209
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in all living cells, playing a pivotal role in cellular metabolism, energy production, DNA repair, and cell signaling.[1][2] The cellular levels of NAD+ are maintained through a balance of biosynthesis and consumption by various enzymes. One of the primary NAD+-consuming enzymes in mammals is CD38, a transmembrane glycoprotein with ectoenzymatic activity.[3][4][5][6][7] CD38 hydrolyzes NAD+ to cyclic ADP-ribose (cADPR) and ADP-ribose (ADPR), thereby regulating intracellular NAD+ pools.[3][4]
RBN013209 is a potent and selective small molecule inhibitor of the catalytic function of CD38. By inhibiting CD38, this compound is designed to block the degradation of NAD+, leading to an increase in intracellular NAD+ concentrations. This application note provides detailed protocols for measuring the intracellular NAD+ levels in response to treatment with this compound, enabling researchers to quantify the efficacy of this inhibitor.
Signaling Pathway of CD38 in NAD+ Consumption
The following diagram illustrates the central role of CD38 in the consumption of intracellular NAD+ and the mechanism by which this compound is expected to increase NAD+ levels.
Caption: Mechanism of this compound action on the CD38/NAD+ pathway.
Experimental Protocols
Accurate measurement of intracellular NAD+ levels is crucial for evaluating the efficacy of this compound. Below are detailed protocols for two common methods: a colorimetric assay and a bioluminescent assay.
Experimental Workflow Overview
The following diagram outlines the general workflow for measuring intracellular NAD+ in response to this compound treatment.
Caption: General workflow for measuring intracellular NAD+ levels.
Protocol 1: Colorimetric NAD+/NADH Assay
This protocol is based on an enzymatic cycling reaction where NAD+ is reduced to NADH, which then reacts with a colorimetric probe.
Materials:
-
96-well microtiter plate
-
Microplate reader capable of measuring absorbance at 450 nm
-
Colorimetric NAD+/NADH Assay Kit (e.g., from Cell Biolabs, Inc. or RayBiotech)
-
This compound
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
0.1 N HCl and 0.1 N NaOH for NAD+ and NADH extraction (optional, for measuring ratios)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) for different time points (e.g., 6, 12, 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
-
Sample Preparation (Cell Lysis and Extraction):
-
After treatment, remove the culture medium and wash the cells with cold PBS.
-
Lyse the cells using the extraction buffer provided in the assay kit.
-
To measure total NAD+/NADH, proceed directly with the lysate.
-
To measure NAD+ and NADH separately, perform acid/base extraction as per the kit's instructions. Briefly, for NAD+ extraction, treat the lysate with HCl and heat to degrade NADH. For NADH extraction, treat with NaOH and heat to degrade NAD+. Neutralize the samples before proceeding.
-
-
NAD+ Assay:
-
Prepare NAD+ standards according to the kit's manual.
-
Add 50 µL of each standard and sample (in duplicate or triplicate) to the wells of a 96-well plate.
-
Add 50 µL of the NAD Cycling Reagent to each well.
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the NAD+ standards against their concentrations.
-
Determine the concentration of NAD+ in the samples from the standard curve.
-
Normalize the NAD+ concentration to the protein concentration of the cell lysate or cell number.
-
Protocol 2: Bioluminescent NAD+/NADH-Glo™ Assay
This protocol utilizes a reductase-luciferase coupled enzyme system where the light output is proportional to the amount of NAD+ and NADH.
Materials:
-
White, opaque 96-well or 384-well assay plates
-
Luminometer
-
NAD/NADH-Glo™ Assay Kit (Promega)
-
This compound
-
Cell culture medium and reagents
-
PBS
-
0.4 N HCl and 0.5 M Trizma base for NAD+ and NADH separation (optional)
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in the colorimetric assay for cell seeding and treatment with this compound.
-
-
Sample Preparation (Cell Lysis):
-
After treatment, remove the culture medium.
-
For total NAD+/NADH measurement, add the NAD/NADH-Glo™ Detection Reagent directly to the cells. The detergent in the reagent will lyse the cells.
-
To measure NAD+ and NADH individually, follow the acid/base treatment protocol provided with the kit. This involves transferring cell lysates to separate tubes for HCl (destroys NADH) and heat treatment, followed by neutralization.
-
-
Bioluminescent Assay:
-
Reconstitute the Luciferin Detection Reagent and prepare the NAD/NADH-Glo™ Detection Reagent as per the kit's instructions.
-
Add an equal volume of the NAD/NADH-Glo™ Detection Reagent to each well containing the cell lysate or treated sample.
-
Mix gently by orbital shaking for 30-60 seconds.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using the provided NAD+ standards.
-
Calculate the concentration of NAD+ in the samples based on the standard curve.
-
Normalize the results to cell number or protein concentration.
-
Data Presentation
The following tables provide a structured format for summarizing the quantitative data obtained from the experiments.
Table 1: Dose-Response Effect of this compound on Intracellular NAD+ Levels
| This compound Concentration (nM) | Incubation Time (hours) | Mean Intracellular NAD+ (pmol/10^6 cells) | Standard Deviation | % Increase in NAD+ (relative to vehicle control) |
| 0 (Vehicle) | 24 | Enter your data here | Enter your data here | 0% |
| 0.1 | 24 | Enter your data here | Enter your data here | Calculate |
| 1 | 24 | Enter your data here | Enter your data here | Calculate |
| 10 | 24 | Enter your data here | Enter your data here | Calculate |
| 100 | 24 | Enter your data here | Enter your data here | Calculate |
| 1000 | 24 | Enter your data here | Enter your data here | Calculate |
Table 2: Time-Course Effect of this compound on Intracellular NAD+ Levels
| This compound Concentration (nM) | Incubation Time (hours) | Mean Intracellular NAD+ (pmol/10^6 cells) | Standard Deviation | % Increase in NAD+ (relative to vehicle control at each time point) |
| 100 | 0 | Enter your data here | Enter your data here | 0% |
| 100 | 6 | Enter your data here | Enter your data here | Calculate |
| 100 | 12 | Enter your data here | Enter your data here | Calculate |
| 100 | 24 | Enter your data here | Enter your data here | Calculate |
| 100 | 48 | Enter your data here | Enter your data here | Calculate |
Note: The provided tables are templates. The actual concentrations and time points should be adapted based on experimental design.
Conclusion
The protocols and workflow described in this application note provide a comprehensive guide for researchers to accurately measure the increase in intracellular NAD+ levels in response to the CD38 inhibitor this compound. The provided diagrams and data tables will aid in the visualization of the mechanism of action and the clear presentation of experimental results. This will enable a thorough evaluation of the efficacy of this compound as a modulator of NAD+ metabolism.
References
- 1. Balancing NAD+ deficits with nicotinamide riboside: therapeutic possibilities and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD38-NAD+Axis Regulates Immunotherapeutic Anti-Tumor T Cell Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. qualialife.com [qualialife.com]
Application Notes and Protocols: RBN013209 in Melanoma Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
RBN013209 is a potent and selective small molecule inhibitor of CD38, a transmembrane glycoprotein that functions as a key NAD+-consuming enzyme. In the tumor microenvironment, elevated CD38 activity on both tumor and immune cells can deplete NAD+ levels, leading to immunosuppression and tumor immune evasion. By inhibiting CD38, this compound has emerged as a promising therapeutic agent to enhance anti-tumor immunity, particularly in combination with immune checkpoint inhibitors. These application notes provide a comprehensive overview of the use of this compound in preclinical melanoma research models, including its mechanism of action, quantitative data from key studies, and detailed experimental protocols.
Mechanism of Action in Melanoma
This compound exerts its anti-tumor effects in melanoma primarily through the inhibition of the enzymatic activity of CD38. This leads to a cascade of events within the tumor microenvironment that collectively enhance the host's anti-tumor immune response.
-
Restoration of NAD+ Levels: CD38 is a major consumer of nicotinamide adenine dinucleotide (NAD+). By inhibiting CD38, this compound increases the bioavailability of NAD+ within the tumor microenvironment.
-
Enhanced T-cell Fitness: Increased NAD+ levels support T-cell metabolism and effector functions, leading to improved anti-tumor activity.[1]
-
Synergy with Immune Checkpoint Blockade: Immune checkpoint inhibitors, such as anti-PD-L1 antibodies, are a cornerstone of melanoma therapy. However, their efficacy can be limited by immunosuppressive mechanisms within the tumor microenvironment. This compound, by boosting T-cell function, can synergize with anti-PD-L1 therapy to produce a more robust and durable anti-tumor response.[1]
The following diagram illustrates the proposed signaling pathway of this compound in the context of the melanoma tumor microenvironment.
Quantitative Data
This compound has demonstrated significant anti-tumor activity in preclinical melanoma models, particularly when used in combination with an anti-PD-L1 antibody. The following tables summarize the key quantitative data available.
Table 1: Biochemical Potency of this compound
| Target | IC50 (µM) |
| Human CD38 | 0.02 |
| Mouse CD38 | 0.02 |
Data from a 2021 presentation at the American Association for Cancer Research (AACR) Annual Meeting.[1]
Table 2: In Vivo Efficacy of this compound in B16-F10 Melanoma Model
| Treatment Group | Tumor Growth Inhibition |
| Vehicle Control | Baseline |
| This compound Monotherapy | Moderate |
| Anti-PD-L1 Monotherapy | Moderate |
| This compound + Anti-PD-L1 | Significant |
Note: Specific quantitative values for tumor growth inhibition (e.g., percentage) are not publicly available. The table reflects the qualitative description of "significant tumor growth inhibition, with greater antitumor activity compared to either single agent alone" from the AACR abstract.[1]
Experimental Protocols
The following protocols provide a general framework for conducting in vivo studies with this compound in a B16-F10 melanoma model. Specific parameters may need to be optimized for individual experimental setups.
Protocol 1: B16-F10 Syngeneic Mouse Model of Melanoma
Materials:
-
B16-F10 melanoma cells
-
C57BL/6 mice (6-8 weeks old)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture B16-F10 cells in a 37°C, 5% CO2 incubator. Passage cells every 2-3 days to maintain logarithmic growth.
-
Cell Preparation for Injection:
-
On the day of injection, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in sterile, ice-cold PBS at a concentration of 5 x 10^5 cells per 100 µL.
-
Keep the cell suspension on ice until injection.
-
-
Tumor Cell Implantation:
-
Shave the right flank of the C57BL/6 mice.
-
Subcutaneously inject 100 µL of the B16-F10 cell suspension (5 x 10^5 cells) into the shaved flank.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth, which typically becomes palpable 5-7 days after injection.
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Monitor animal body weight and overall health throughout the study.
-
Protocol 2: In Vivo Treatment with this compound and Anti-PD-L1
Materials:
-
Tumor-bearing C57BL/6 mice (from Protocol 1)
-
This compound (formulation for oral gavage)
-
Anti-PD-L1 antibody (in vivo grade)
-
Vehicle control for this compound
-
Isotype control antibody for anti-PD-L1
-
Oral gavage needles
-
Syringes and needles for intraperitoneal (IP) injection
Procedure:
-
Animal Grouping: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle Control (oral gavage) + Isotype Control (IP injection)
-
Group 2: this compound (oral gavage) + Isotype Control (IP injection)
-
Group 3: Vehicle Control (oral gavage) + Anti-PD-L1 (IP injection)
-
Group 4: this compound (oral gavage) + Anti-PD-L1 (IP injection)
-
-
Dosing and Administration (Example Regimen):
-
This compound: Administer orally once daily. The exact dosage and formulation are not publicly available and should be determined based on preliminary studies. A typical starting point for a novel small molecule inhibitor might be in the range of 10-50 mg/kg.
-
Anti-PD-L1 Antibody: Administer via intraperitoneal injection twice a week. A common dose for anti-mouse PD-L1 antibodies (e.g., clone 10F.9G2) is 100-200 µg per mouse.
-
-
Monitoring and Data Collection:
-
Continue to measure tumor volume and body weight every 2-3 days.
-
Observe the mice for any signs of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, immune cell profiling).
-
For survival studies, monitor the mice until they meet predefined endpoint criteria.
-
The following diagram outlines the general experimental workflow for an in vivo efficacy study of this compound in combination with anti-PD-L1 in the B16-F10 melanoma model.
Conclusion
This compound is a promising CD38 inhibitor with demonstrated preclinical activity in melanoma models, particularly in combination with immune checkpoint blockade. The provided protocols offer a foundation for researchers to further investigate the therapeutic potential of this compound in melanoma and other solid tumors. Further studies are warranted to fully elucidate the optimal dosing, scheduling, and potential biomarkers of response for this novel therapeutic agent.
References
Application Notes and Protocols for Measuring RBN013209 Catalytic Inhibition of CD38
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD38 is a multifunctional ectoenzyme that plays a crucial role in cellular signaling and metabolism.[1][2][3] It primarily functions as a nicotinamide adenine dinucleotide (NAD+) glycohydrolase (NADase), hydrolyzing NAD+ to cyclic ADP-ribose (cADPR) and ADP-ribose (ADPR).[2][4] This catalytic activity regulates intracellular calcium signaling and NAD+ homeostasis, impacting various physiological and pathological processes, including immune responses, energy metabolism, and cancer progression.[5][6][7] RBN013209 is a potent and selective small molecule inhibitor of the catalytic function of CD38.[8][9] It has been shown to prevent the conversion of extracellular NAD+ to ADPR or cADPR, thereby modulating immune cell function and exhibiting antitumor activity.[6][8][9]
These application notes provide detailed protocols for developing and performing assays to measure the catalytic inhibition of CD38 by this compound. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to characterize the potency and mechanism of action of this and other CD38 inhibitors.
Signaling Pathway of CD38 Catalysis and Inhibition by this compound
The following diagram illustrates the primary catalytic functions of CD38 and the point of intervention for this compound.
Experimental Protocols
Two primary fluorescence-based assays are described below to measure the two main catalytic activities of CD38: NAD+ hydrolase and ADP-ribosyl cyclase. These assays can be adapted for use with recombinant CD38 enzyme, cell lysates, or tissue homogenates.[5]
CD38 NAD+ Hydrolase Activity Assay
This assay measures the conversion of the NAD+ analog, 1,N6-etheno-NAD+ (ε-NAD+), to the fluorescent product ε-ADPR.[4][5]
Materials:
-
Recombinant human CD38 enzyme
-
This compound
-
ε-NAD+ (substrate)
-
Assay Buffer: 25 mM Tris-HCl, pH 7.4
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader (Excitation: 300 nm, Emission: 410 nm)
Experimental Workflow:
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of ε-NAD+ in assay buffer.
-
Prepare a stock solution of this compound in DMSO. The recommended starting concentration for the highest dose is 100 µM.
-
Dilute recombinant human CD38 to a working concentration of 0.1 µg/mL in assay buffer.
-
-
Assay Procedure:
-
Prepare a serial dilution of this compound in assay buffer. It is recommended to perform a 10-point, 3-fold serial dilution, starting from 1 µM final concentration. Include a DMSO-only control.
-
Add 50 µL of the diluted this compound or DMSO control to the wells of a 96-well plate.
-
Add 50 µL of the diluted recombinant CD38 enzyme to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 100 µL of 100 µM ε-NAD+ to each well (final concentration of 50 µM).
-
Immediately begin kinetic measurement of fluorescence at Ex/Em = 300/410 nm every minute for 30-60 minutes at 37°C.[10]
-
-
Data Analysis:
-
Determine the reaction rate (V) by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
CD38 ADP-Ribosyl Cyclase Activity Assay
This assay measures the conversion of nicotinamide guanine dinucleotide (NGD+) to its fluorescent cyclic product, cGDPR.[5][11]
Materials:
-
Recombinant human CD38 enzyme
-
This compound
-
NGD+ (substrate)
-
Assay Buffer: 25 mM Tris-HCl, pH 7.4
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader (Excitation: 300 nm, Emission: 410 nm)
Experimental Workflow:
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of NGD+ in assay buffer.
-
Prepare a stock solution of this compound in DMSO. The recommended starting concentration for the highest dose is 100 µM.
-
Dilute recombinant human CD38 to a working concentration of 0.1 µg/mL in assay buffer.
-
-
Assay Procedure:
-
Follow the same serial dilution and plate setup procedure as described for the hydrolase activity assay.
-
Initiate the reaction by adding 100 µL of 400 µM NGD+ to each well (final concentration of 200 µM).
-
Immediately begin kinetic measurement of fluorescence at Ex/Em = 300/410 nm every minute for 30-60 minutes at 37°C.[5]
-
-
Data Analysis:
-
Perform data analysis as described for the hydrolase activity assay to determine the IC50 value of this compound for the cyclase activity of CD38.
-
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the described assays.
Table 1: this compound Inhibition of CD38 Hydrolase Activity
| This compound Conc. (µM) | Average Reaction Rate (RFU/min) | Standard Deviation | % Inhibition |
| 0 (DMSO Control) | 0 | ||
| 0.001 | |||
| 0.003 | |||
| 0.01 | |||
| 0.03 | |||
| 0.1 | |||
| 0.3 | |||
| 1 | |||
| 3 | |||
| 10 | |||
| IC50 (µM) |
Table 2: this compound Inhibition of CD38 Cyclase Activity
| This compound Conc. (µM) | Average Reaction Rate (RFU/min) | Standard Deviation | % Inhibition |
| 0 (DMSO Control) | 0 | ||
| 0.001 | |||
| 0.003 | |||
| 0.01 | |||
| 0.03 | |||
| 0.1 | |||
| 0.3 | |||
| 1 | |||
| 3 | |||
| 10 | |||
| IC50 (µM) |
Expected Results
Based on published data, this compound is a potent inhibitor of human CD38 with a reported IC50 value in the range of 0.01 to 0.1 µM.[6] The assays described in these application notes should yield comparable IC50 values, confirming the inhibitory activity of this compound on both the hydrolase and cyclase functions of CD38.
Troubleshooting
-
High background fluorescence: Ensure the use of black-walled microplates to minimize background. Check for autofluorescence of test compounds.
-
Low signal-to-noise ratio: Optimize enzyme and substrate concentrations. Increase incubation time if the reaction rate is too low.
-
Inconsistent results: Ensure accurate pipetting and thorough mixing of reagents. Maintain consistent temperature and incubation times.
Conclusion
The protocols detailed in these application notes provide a robust framework for measuring the catalytic inhibition of CD38 by this compound. By utilizing these fluorescence-based assays, researchers can accurately determine the potency of this compound and other potential inhibitors, facilitating the drug discovery and development process for novel therapeutics targeting CD38.
References
- 1. Conformational Closure of the Catalytic Site of Human CD38 Induced by Calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective targeting of CD38 hydrolase and cyclase activity as an approach to immunostimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are CD38 inhibitors and how do they work? [synapse.patsnap.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. | BioWorld [bioworld.com]
- 10. abcam.com [abcam.com]
- 11. bpsbioscience.com [bpsbioscience.com]
Troubleshooting & Optimization
Troubleshooting RBN013209 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RBN013209, focusing on its insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: this compound powder will not dissolve in my aqueous buffer (e.g., PBS, Tris). What should I do?
A1: this compound is known to be insoluble in water and ethanol.[1] Therefore, direct dissolution in aqueous buffers is not recommended as it will result in poor solubility and non-homogeneous solutions. To work with this compound in aqueous-based assays, it is necessary to first dissolve it in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution.
Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium or buffer. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for hydrophobic compounds. To minimize precipitation, it is crucial to follow a careful dilution protocol. The final concentration of DMSO in your working solution should be kept as low as possible, ideally below 0.1%, to avoid solvent-induced cellular toxicity and to maintain the solubility of the compound. We recommend a stepwise dilution approach. For detailed instructions, please refer to the "Experimental Protocol: Preparing this compound Working Solutions for In Vitro Assays" section.
Q3: What is the maximum recommended final concentration of DMSO for in vitro assays?
A3: To avoid off-target effects and cytotoxicity, the final concentration of DMSO in your in vitro experiments should generally not exceed 0.5%. However, for sensitive cell lines or long-term incubation assays, it is highly recommended to keep the final DMSO concentration at or below 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent.
Q4: How should I prepare this compound for in vivo oral administration?
A4: Due to its poor aqueous solubility, this compound should be formulated as a suspension for oral gavage. A common and effective vehicle for this is an aqueous solution of sodium carboxymethylcellulose (CMC-Na), which acts as a suspending agent to ensure uniform dosing. A detailed protocol for preparing a homogeneous suspension of this compound in CMC-Na is provided in the "Experimental Protocol: Preparing this compound Formulation for In Vivo Oral Administration" section.
Q5: How should I store the this compound powder and its stock solutions?
A5: this compound powder should be stored at -20°C for long-term stability. Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 384.43 g/mol | [1][2] |
| Solubility | ||
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [1] |
| DMSO | 19 mg/mL (49.42 mM) | [1] |
| In Vivo Formulation | ||
| Vehicle | Carboxymethylcellulose-sodium (CMC-Na) | [1] |
| Concentration | ≥ 5 mg/mL | [1] |
| Administration Route | Oral | [1] |
Experimental Protocols
Experimental Protocol: Preparing this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM or 20 mM). The solubility of this compound in DMSO is 19 mg/mL.[1]
-
Add the calculated volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
Experimental Protocol: Preparing this compound Working Solutions for In Vitro Assays
This protocol details the serial dilution of the DMSO stock solution into an aqueous buffer or cell culture medium to prevent precipitation.
Materials:
-
This compound DMSO stock solution
-
Pre-warmed (37°C) aqueous buffer or cell culture medium
-
Sterile tubes
-
Calibrated pipettes
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in DMSO if a very low final concentration is required.
-
Add the pre-warmed aqueous buffer or cell culture medium to a sterile tube.
-
While gently vortexing or swirling the tube of aqueous medium, add the required volume of the this compound DMSO stock solution drop-wise to the side of the tube. This rapid mixing is crucial to prevent localized high concentrations that can lead to precipitation.
-
Ensure the final concentration of DMSO in the working solution is below 0.1% whenever possible.
-
Use the freshly prepared working solution immediately for your experiment.
Experimental Protocol: Preparing this compound Formulation for In Vivo Oral Administration
This protocol describes the preparation of a homogeneous suspension of this compound in sodium carboxymethylcellulose (CMC-Na) for oral gavage.
Materials:
-
This compound powder
-
Sodium carboxymethylcellulose (CMC-Na), low viscosity
-
Sterile water for injection or deionized water
-
Tween 80 (optional, as a surfactant to aid wetting)
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Sterile container
Procedure:
-
Prepare the CMC-Na Vehicle:
-
Weigh the appropriate amount of CMC-Na to prepare a 0.5% (w/v) solution in sterile water (e.g., 50 mg of CMC-Na in 10 mL of water).
-
Heat a portion of the water (approximately one-third of the final volume) to 60-70°C.
-
Slowly add the CMC-Na powder to the heated water while stirring vigorously with a magnetic stirrer to prevent clumping.
-
Once the CMC-Na is dispersed, add the remaining volume of room temperature water and continue to stir until a clear, viscous solution is formed. This may take several hours.
-
If using, add Tween 80 to a final concentration of 0.1% (v/v) to the CMC-Na solution and mix well.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound powder.
-
To ensure a fine, uniform particle size, it is recommended to triturate the this compound powder in a mortar and pestle.
-
Add a small volume of the prepared CMC-Na vehicle to the powder to form a paste.
-
Gradually add the remaining CMC-Na vehicle to the paste while continuously mixing to form a homogeneous suspension.
-
Alternatively, a homogenizer can be used for more efficient particle size reduction and uniform suspension.
-
-
Final Formulation:
-
Continuously stir the final suspension for at least 30 minutes before administration to ensure homogeneity.
-
The final concentration of the suspension should be prepared according to the desired dosage for the animal model (e.g., 5 mg/mL).[1]
-
Visualizations
Caption: Workflow for preparing this compound solutions for in vitro experiments.
Caption: Workflow for preparing this compound suspension for in vivo oral administration.
Caption: Troubleshooting decision tree for this compound precipitation issues.
References
Optimizing RBN013209 dosage for maximum in vivo efficacy
Welcome to the technical support center for RBN013209, a novel small molecule inhibitor of CD38 for in vivo research applications. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the dosage of this compound for maximum in vivo efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of the ectoenzyme CD38. CD38 is a key regulator of cellular nicotinamide adenine dinucleotide (NAD+) levels, functioning as a NAD+ glycohydrolase. By inhibiting CD38, this compound prevents the degradation of NAD+, leading to increased intracellular NAD+ levels. This can modulate various downstream signaling pathways, including the PI3K/AKT/mTOR pathway, and enhance the function of NAD+-dependent enzymes such as sirtuins. In the context of cancer, increased NAD+ levels can impair the metabolic flexibility of tumor cells and enhance anti-tumor immune responses.[1][2]
Q2: What is the recommended starting dose for this compound in mouse models?
A2: The optimal dose of this compound can vary depending on the tumor model, mouse strain, and desired therapeutic endpoint. Based on preclinical studies of similar small molecule CD38 inhibitors, a starting dose in the range of 10-30 mg/kg administered orally (p.o.) or intraperitoneally (i.p.) once or twice daily is recommended.[3][4] It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal biological dose for your specific model.
Q3: How should this compound be formulated for in vivo administration?
A3: For oral administration, this compound can typically be formulated in a vehicle such as a solution of 0.5% methylcellulose in sterile water. For intraperitoneal or intravenous injections, a formulation in a solution like phosphate-buffered saline (PBS) or a solution containing 5% hydroxypropyl beta-cyclodextrin may be suitable.[5] Always ensure the final formulation is sterile and homogenous. A small pilot study to assess the solubility and stability of your specific formulation is recommended.
Q4: What are the expected pharmacokinetic properties of this compound?
A4: While specific data for this compound is proprietary, similar small molecule CD38 inhibitors have demonstrated good oral bioavailability and low clearance in preclinical models.[6] It is advisable to conduct a pharmacokinetic study in your chosen mouse strain to determine key parameters such as Cmax, Tmax, AUC, and half-life to optimize the dosing schedule.
Q5: What are the primary endpoints to measure the in vivo efficacy of this compound?
A5: The primary efficacy endpoint is typically tumor growth inhibition, measured by regular caliper measurements of tumor volume. Other important endpoints include overall survival, body weight monitoring (as an indicator of toxicity), and analysis of biomarkers such as intratumoral NAD+ levels and downstream signaling pathway modulation (e.g., p-AKT, p-mTOR).[1][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No significant tumor growth inhibition. | 1. Suboptimal dosage. 2. Inappropriate administration route or frequency. 3. Poor bioavailability of the compound. 4. Tumor model is not sensitive to CD38 inhibition. | 1. Perform a dose-escalation study to identify the MTD and a pharmacologically active dose. 2. Evaluate alternative administration routes (e.g., i.p. vs. p.o.) and adjust dosing frequency based on pharmacokinetic data. 3. Conduct a pharmacokinetic study to assess drug exposure in plasma and tumor tissue. 4. Confirm CD38 expression in your tumor cell line by western blot or flow cytometry. |
| Significant weight loss or signs of toxicity in mice. | 1. Dosage is too high (exceeds MTD). 2. Formulation vehicle is causing adverse effects. 3. Off-target effects of the compound. | 1. Reduce the dosage to a previously determined well-tolerated level. 2. Include a vehicle-only control group to assess the toxicity of the formulation. 3. Monitor for specific clinical signs and consider histopathological analysis of major organs. |
| High variability in tumor growth within the same treatment group. | 1. Inconsistent tumor cell implantation. 2. Variability in drug administration. 3. Heterogeneity of the tumor xenografts. | 1. Ensure consistent cell number, injection volume, and location for tumor implantation. 2. Standardize gavage or injection techniques to ensure accurate dosing. 3. Increase the number of mice per group to improve statistical power. |
| Difficulty in detecting changes in intratumoral NAD+ levels. | 1. Inadequate timing of tissue collection. 2. Insufficient drug exposure at the tumor site. 3. Assay for NAD+ is not sensitive enough. | 1. Collect tumor samples at the expected Tmax of the drug. 2. Correlate NAD+ levels with pharmacokinetic data from tumor tissue. 3. Utilize a validated and sensitive NAD+/NADH assay kit. |
Data Presentation
Table 1: Preclinical Efficacy of Small Molecule CD38 Inhibitors (Proxy for this compound)
| Compound | Mouse Model | Dosage and Administration | Key Efficacy Findings | Reference |
| 78c | Chronological aging mice | Diet containing 78c | Increased median survival by ~10%; improved exercise performance and metabolic function. | [7] |
| NTX-748 | Collagen-induced arthritis (CIA) mice | 10 and 30 mg/kg, p.o., b.i.d. | Dose-dependent reduction in clinical arthritis score (55% and 95% respectively). | [3][4] |
| Compound [I] | Mitochondrial myopathy (Pus1-/-) mice | Dose-dependent | Increased muscle NAD+ levels and rescued decline in running endurance. | [6] |
| MT-0169 | Multiple myeloma xenograft (NCI-H929) | 6 mg/kg, i.p., once weekly | Efficient in vivo anti-myeloma activity. | [5] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
-
Cell Culture and Implantation:
-
Culture a human multiple myeloma cell line (e.g., NCI-H929) expressing high levels of CD38 under standard conditions.
-
Harvest cells in their logarithmic growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the flank of immunocompromised mice (e.g., NOD/SCID or CB17-SCID).[5]
-
-
Animal Randomization and Treatment:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound at the desired doses and schedule (e.g., 20 mg/kg, p.o., daily). The control group should receive the vehicle only.
-
-
Efficacy Monitoring:
-
Measure tumor volume and body weight twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the general health and behavior of the mice daily.
-
The study should be terminated when tumors in the control group reach a predetermined size or if signs of excessive toxicity are observed.
-
-
Data Analysis:
-
Plot mean tumor volume ± SEM for each group over time.
-
Calculate tumor growth inhibition (TGI) at the end of the study.
-
Perform statistical analysis (e.g., two-way ANOVA) to compare treatment groups.
-
Protocol 2: Pharmacokinetic (PK) Study
-
Animal Dosing:
-
Use non-tumor-bearing mice of the same strain as the efficacy study.
-
Administer a single dose of this compound via the intended clinical route (e.g., oral gavage).
-
-
Sample Collection:
-
Collect blood samples (e.g., via tail vein or retro-orbital bleeding) at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and elimination half-life.
-
Mandatory Visualizations
Caption: CD38 signaling pathway and the inhibitory action of this compound.
Caption: In vivo efficacy experimental workflow for this compound.
Caption: Troubleshooting decision tree for this compound in vivo studies.
References
- 1. CD38 is involved in cell energy metabolism via activating the PI3K/AKT/mTOR signaling pathway in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A potent and specific CD38 inhibitor ameliorates age-related metabolic dysfunction by reversing tissue NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Napa Therapeutics’ CD38 inhibitor effective in murine arthritis model | BioWorld [bioworld.com]
- 4. ard.bmj.com [ard.bmj.com]
- 5. Preclinical evaluation of the CD38‐targeting engineered toxin body MT‐0169 against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First-in-class CD38 inhibitor shows excellent efficacy in mouse model of mitochondrial myopathy | BioWorld [bioworld.com]
- 7. CD38 inhibitor 78c increases mice lifespan and healthspan in a model of chronological aging - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of RBN013209 in preclinical models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals utilizing RBN013209 in preclinical models. The information is designed to address potential issues and questions related to the on-target and potential off-target effects of this novel CD38 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective small molecule inhibitor of CD38, an enzyme that plays a crucial role in nicotinamide adenine dinucleotide (NAD+) metabolism.[1][2] By inhibiting the catalytic activity of CD38, this compound prevents the breakdown of NAD+ into its metabolites, such as cyclic ADP-ribose (cADPR) and ADP-ribose (ADPR).[1] This leads to an increase in intracellular NAD+ levels, which can enhance T-cell function and has demonstrated anti-tumor activity in preclinical cancer models.[1]
Q2: What are the reported on-target effects of this compound in preclinical models?
In preclinical studies, this compound has been shown to effectively inhibit both human and mouse CD38 with a biochemical IC50 of 0.02 µM.[1] Oral administration of this compound leads to high target engagement and modulates key metabolites involved in NAD+ signaling.[1] On-target effects observed in preclinical models include:
-
Increased intracellular NAD+ levels.
-
Modulation of NAD+ metabolites (ADPR, cADPR).[1]
-
Enhanced T-cell fitness and effector functions.[1]
-
Antitumor activity as a monotherapy in syngeneic mouse models (e.g., MC38).[1]
-
Significant tumor growth inhibition when combined with immune checkpoint inhibitors (e.g., anti-PD-L1) in models like B16-F10 melanoma.[1]
Q3: Has a kinome scan or broad off-target screening been performed for this compound?
While published literature emphasizes the selectivity of this compound for CD38, specific data from comprehensive off-target screening panels, such as a KINOMEscan, are not publicly available at this time. Such studies are standard in preclinical safety pharmacology to ensure the specificity of a compound and identify any potential off-target interactions that could lead to unexpected biological effects or toxicities.
Q4: What are potential, hypothetical off-target enzymes for a CD38 inhibitor like this compound?
Given that this compound modulates NAD+ metabolism, it is plausible that it could have some degree of interaction with other NAD+-consuming enzymes, even if at much lower affinities than for CD38. Purely for illustrative purposes, this guide considers hypothetical off-target interactions with other enzyme families that utilize NAD+ or have structurally similar substrate-binding sites. These could include:
-
Poly(ADP-ribose) polymerases (PARPs): A family of enzymes involved in DNA repair and other cellular processes that use NAD+ as a substrate.
-
Sirtuins (SIRTs): A class of NAD+-dependent deacetylases that regulate metabolism, inflammation, and lifespan.
-
Other ectoenzymes: Enzymes with catalytic domains facing the extracellular space that might have structural similarities to CD38.
It is critical for researchers to perform their own selectivity profiling to determine the specific off-target interactions of this compound in their experimental systems.
Troubleshooting Guide
Issue 1: Inconsistent NAD+ levels in cells after this compound treatment.
-
Possible Cause 1: Cell Culture Conditions. NAD+ levels can be highly sensitive to cell density, passage number, and media components.
-
Troubleshooting Tip: Standardize cell seeding density and passage number for all experiments. Ensure consistent media formulation and freshness. Consider performing a time-course and dose-response experiment to determine the optimal treatment window.
-
-
Possible Cause 2: Assay Variability. NAD+ measurement kits can have high variability.
-
Troubleshooting Tip: Include positive and negative controls in every assay plate. Perform a standard curve for each experiment. Ensure proper sample handling and extraction procedures to minimize NAD+ degradation.
-
-
Possible Cause 3: Cell Line-Specific Metabolism. Different cell lines may have varying baseline levels of CD38 expression and different activities of other NAD+ metabolic pathways.
-
Troubleshooting Tip: Confirm CD38 expression in your cell line of interest by western blot, flow cytometry, or qPCR. Consider that cells with low CD38 expression may show a less pronounced response to this compound.
-
Issue 2: Unexpected cellular phenotype observed that does not correlate with CD38 inhibition.
-
Possible Cause 1: Potential Off-Target Effects. The observed phenotype might be due to the inhibition of an unknown off-target protein.
-
Troubleshooting Tip: Refer to the hypothetical off-target profile (Table 1) as a starting point for investigation. Perform a rescue experiment by overexpressing the suspected off-target to see if the phenotype is reversed. Use a structurally distinct CD38 inhibitor as a comparator to see if the phenotype is specific to this compound.
-
-
Possible Cause 2: Downstream Effects of NAD+ Modulation. Altering NAD+ levels can have widespread effects on cellular metabolism and signaling that may not be immediately attributable to CD38 inhibition alone.
-
Troubleshooting Tip: Conduct metabolomic or proteomic studies to identify broader changes in the cellular landscape following this compound treatment. Consult literature on the diverse roles of NAD+ in cellular function.
-
Issue 3: Lack of in vivo efficacy in a tumor model.
-
Possible Cause 1: Pharmacokinetics and Bioavailability. Insufficient drug exposure at the tumor site can lead to a lack of efficacy.
-
Troubleshooting Tip: Perform pharmacokinetic studies to measure this compound concentrations in plasma and tumor tissue. Adjust dosing and formulation if necessary to achieve the desired exposure, which has been reported to be greater than 100-fold of the mouse free IC50 for 24 hours in some studies.[1]
-
-
Possible Cause 2: Tumor Microenvironment. The tumor microenvironment can influence the expression of CD38 and the immune response.
-
Troubleshooting Tip: Analyze CD38 expression on both tumor cells and infiltrating immune cells in your model. Consider that the efficacy of this compound may be dependent on a functional immune system. Combination therapy with checkpoint inhibitors may be more effective in models with an immunosuppressive microenvironment.
-
-
Possible Cause 3: Model Selection. The chosen preclinical model may not be appropriate.
-
Troubleshooting Tip: this compound has shown efficacy in MC38 and B16-F10 models.[1] If using a different model, ensure it has relevant CD38 expression and a T-cell-inflamed microenvironment for optimal response to a CD38 inhibitor.
-
Data Presentation
Table 1: Hypothetical Off-Target Profile of this compound
Disclaimer: The following data is for illustrative purposes only and is not based on published results for this compound. Researchers should conduct their own comprehensive selectivity profiling.
| Target Family | Specific Target | IC50 (µM) | % Inhibition @ 1 µM |
| Primary Target | CD38 | 0.02 | >99% |
| PARP Family | PARP1 | > 10 | < 10% |
| PARP2 | > 10 | < 5% | |
| Sirtuin Family | SIRT1 | > 25 | < 5% |
| SIRT2 | > 25 | < 5% | |
| SIRT3 | > 25 | < 5% | |
| Other NADases | CD157 (BST1) | 5.8 | 25% |
Experimental Protocols
Protocol 1: In Vitro CD38 Enzyme Inhibition Assay
-
Objective: To determine the IC50 of this compound against purified CD38 enzyme.
-
Materials: Recombinant human CD38, nicotinamide guanine dinucleotide (NGD+) as a substrate, this compound, assay buffer (e.g., Tris-HCl, pH 7.4), 384-well assay plates, plate reader with fluorescence capabilities.
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add 5 µL of the this compound dilution or vehicle control (DMSO) to the wells of the 384-well plate.
-
Add 10 µL of recombinant CD38 enzyme to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the NGD+ substrate.
-
Read the fluorescence at an appropriate excitation/emission wavelength (e.g., 300 nm/410 nm for the cGDPR product) every minute for 30 minutes.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Objective: To confirm the binding of this compound to CD38 in intact cells.
-
Materials: Cells expressing CD38, this compound, PBS, lysis buffer, equipment for heating samples, western blot reagents, anti-CD38 antibody.
-
Procedure:
-
Treat cells with this compound or vehicle control for a specified time.
-
Harvest and wash the cells, then resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.
-
Analyze the amount of soluble CD38 in the supernatant by western blot.
-
Increased thermal stability of CD38 in the presence of this compound indicates target engagement.
-
Visualizations
Caption: CD38 Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for Off-Target Screening.
Caption: On-Target vs. Potential Off-Target Effects.
References
Technical Support Center: Overcoming Resistance to RBN013209 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the small molecule CD38 inhibitor, RBN013209, in cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective small molecule inhibitor of CD38, a transmembrane glycoprotein with ectoenzymatic activity. CD38 is the primary enzyme responsible for the degradation of nicotinamide adenine dinucleotide (NAD+) in mammalian cells. By inhibiting the catalytic activity of CD38, this compound increases intracellular and extracellular NAD+ levels.[1][2] This leads to two main anti-cancer effects:
-
Enhanced T-cell Fitness: Increased NAD+ levels support T-cell metabolism and effector functions, promoting an anti-tumor immune response.[1]
-
Direct Anti-tumor Effects: In some cancer cells, modulation of NAD+ metabolism can directly impact cell survival and proliferation.
Q2: My cancer cell line, which was previously sensitive to this compound, is now showing reduced response. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented, based on general principles of resistance to targeted therapies, several possibilities exist:
-
On-Target Mechanisms:
-
Mutations in the CD38 gene: Alterations in the drug-binding site of the CD38 protein could reduce the binding affinity of this compound.
-
Altered CD38 Expression: Changes in the expression levels of CD38, either at the mRNA or protein level, could affect the drug's efficacy.
-
-
Off-Target Mechanisms:
-
Activation of Bypass Signaling Pathways: Cancer cells may activate alternative metabolic or survival pathways to compensate for the inhibition of CD38.
-
Increased Drug Efflux: Overexpression of drug efflux pumps could reduce the intracellular concentration of this compound.
-
Changes in the NAD+ Salvage Pathway: Upregulation of alternative NAD+ synthesis pathways could counteract the effects of CD38 inhibition.
-
Q3: How can I confirm that my cancer cell line has developed resistance to this compound?
The first step is to perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is a strong indicator of acquired resistance.
Troubleshooting Guides
Problem 1: Increased IC50 of this compound in the treated cell line.
This is the primary indication of acquired resistance. The following table summarizes potential causes and suggested experiments to investigate them.
| Potential Cause | Suggested Experiment | Expected Outcome in Resistant Cells |
| Mutation in CD38 Gene | Sanger Sequencing of the CD38 coding region. | Identification of a mutation in the drug-binding site or a region affecting protein conformation. |
| Decreased CD38 Expression | Quantitative PCR (qPCR) for CD38 mRNA and Western Blot for CD38 protein. | Lower levels of CD38 mRNA and/or protein compared to the parental cell line. |
| Increased Drug Efflux | IC50 determination in the presence and absence of an efflux pump inhibitor (e.g., Verapamil). | A significant decrease in the IC50 of this compound in the presence of the inhibitor. |
| Activation of Bypass Pathways | Western Blot analysis for key proteins in alternative survival pathways (e.g., phospho-Akt, phospho-ERK). | Increased phosphorylation of proteins in bypass pathways in resistant cells upon this compound treatment. |
Problem 2: this compound no longer increases intracellular NAD+ levels in the treated cell line.
This suggests a mechanism that directly counteracts the primary effect of the drug.
| Potential Cause | Suggested Experiment | Expected Outcome in Resistant Cells |
| Upregulation of other NAD+ consuming enzymes | Enzyme activity assays for other NADases (e.g., SARM1, PARPs). | Increased activity of alternative NAD+ consuming enzymes. |
| Alterations in the NAD+ salvage pathway | Expression analysis (qPCR or Western Blot) of key enzymes in the salvage pathway (e.g., NAMPT). | Increased expression of NAMPT or other key enzymes. |
Problem 3: this compound no longer enhances T-cell mediated killing of the cancer cell line.
This points to mechanisms that interfere with the immune-modulatory effects of the drug.
| Potential Cause | Suggested Experiment | Expected Outcome in Resistant Cells |
| Downregulation of MHC Class I expression | Flow cytometry analysis of surface MHC Class I levels. | Reduced surface expression of MHC Class I on cancer cells. |
| Upregulation of immune checkpoint ligands | Flow cytometry analysis of PD-L1, Galectin-9, etc., on the cancer cell surface. | Increased expression of immune inhibitory ligands. |
| Secretion of immunosuppressive cytokines | Cytokine profiling of the conditioned media from cancer cell cultures. | Increased levels of immunosuppressive cytokines like TGF-β or IL-10. |
Experimental Protocols
Determination of IC50 using MTT Assay
This protocol is for determining the concentration of this compound that inhibits the growth of a cell culture by 50%.
Materials:
-
Cancer cell lines (sensitive and potentially resistant)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value.[3][4][5]
Western Blot for CD38 Protein Expression
This protocol is for detecting the levels of CD38 protein in cell lysates.
Materials:
-
Cell lysates from sensitive and resistant cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against CD38
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Determine the protein concentration of the cell lysates.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CD38 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Repeat the process with the loading control antibody to ensure equal protein loading.[6][7][8][9]
Quantitative PCR (qPCR) for CD38 mRNA Expression
This protocol is for quantifying the relative expression of CD38 mRNA.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for CD38 and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green or TaqMan master mix
-
qPCR instrument
Procedure:
-
Extract total RNA from sensitive and resistant cells.
-
Synthesize cDNA from the extracted RNA.
-
Set up the qPCR reaction with the master mix, primers, and cDNA.
-
Run the qPCR reaction on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative expression of CD38 mRNA in resistant cells compared to sensitive cells, normalized to the housekeeping gene.[10][11][12][13]
Sanger Sequencing of the CD38 Gene
This protocol is for identifying potential mutations in the CD38 gene.
Materials:
-
Genomic DNA extraction kit
-
PCR primers flanking the coding region of the CD38 gene
-
Taq polymerase and PCR reagents
-
Gel electrophoresis equipment
-
PCR product purification kit
-
Sequencing primers
-
Access to a Sanger sequencing service
Procedure:
-
Extract genomic DNA from sensitive and resistant cells.
-
Amplify the coding region of the CD38 gene by PCR.
-
Verify the PCR product by gel electrophoresis.
-
Purify the PCR product.
-
Send the purified PCR product and sequencing primers for Sanger sequencing.
-
Analyze the sequencing results to identify any mutations in the resistant cell line compared to the sensitive cell line or a reference sequence.[14][15]
Measurement of Intracellular NAD+ Levels
This protocol describes a fluorescent plate reader-based assay to measure intracellular NAD+ levels.
Materials:
-
NAD+ assay kit (commercially available)
-
Cell lysis buffer
-
96-well black plates
-
Fluorescent plate reader
Procedure:
-
Culture sensitive and resistant cells with and without this compound treatment.
-
Lyse the cells according to the kit manufacturer's instructions.
-
Add the reaction mixture from the kit to the cell lysates in a 96-well black plate.
-
Incubate the plate as recommended by the manufacturer.
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the NAD+ concentration based on a standard curve.[16][17][18][19][20]
T-cell Mediated Cytotoxicity Assay
This protocol assesses the ability of T-cells to kill cancer cells.
Materials:
-
Sensitive and resistant cancer cell lines (target cells)
-
Activated T-cells (effector cells)
-
Complete culture medium
-
Flow cytometer
-
Cell viability dye (e.g., Propidium Iodide or 7-AAD)
-
Antibodies to distinguish target and effector cells (e.g., anti-CD3 for T-cells and a cancer cell-specific marker)
Procedure:
-
Label the target cancer cells with a fluorescent dye (e.g., CFSE).
-
Co-culture the labeled target cells with activated T-cells at different effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1). Include a control with target cells only.
-
Incubate the co-culture for 4-24 hours.
-
Harvest the cells and stain with the cell viability dye and antibodies to differentiate between cell types.
-
Analyze the samples by flow cytometry to determine the percentage of dead target cells (CFSE-positive and viability dye-positive).[21][22][23]
Visualizations
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. CD38 Deficiency Promotes Inflammatory Response through Activating Sirt1/NF-κB-Mediated Inhibition of TLR2 Expression in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. benchchem.com [benchchem.com]
- 6. CD38 expression as response of hematopoietic system to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CD38 Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 9. bio-rad.com [bio-rad.com]
- 10. mcgill.ca [mcgill.ca]
- 11. stackscientific.nd.edu [stackscientific.nd.edu]
- 12. sinobiological.com [sinobiological.com]
- 13. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sanger sequencing - Wikipedia [en.wikipedia.org]
- 15. Guidelines for Sanger sequencing and molecular assay monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. New Fluorescent Method to Detect Nicotinamide Adenine Dinucleotide (NAD+) [creativebiomart.net]
- 18. Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methods for Using a Genetically Encoded Fluorescent Biosensor to Monitor Nuclear NAD+ - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Flow Cytometry Analysis of Free Intracellular NAD+ Using a Targeted Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... [protocols.io]
- 22. researchgate.net [researchgate.net]
- 23. protocols.io [protocols.io]
RBN013209 stability issues in long-term experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with the small molecule inhibitor RBN013209 in long-term experiments. The following information is based on general principles of small molecule stability and may need to be adapted to your specific experimental conditions.
Troubleshooting Guide
This guide addresses common problems observed during the use of this compound in long-term experimental settings.
Q1: I am observing a progressive loss of this compound activity in my multi-day cell-based assay. What could be the cause?
A progressive decline in the activity of this compound can stem from several factors related to compound stability in the assay medium. The primary culprits are often chemical degradation and metabolic instability.[1]
-
Chemical Instability: this compound may be susceptible to degradation under typical cell culture conditions. Factors such as the pH of the media, exposure to light, and reaction with media components can lead to the breakdown of the compound over time.[2][3]
-
Metabolic Instability: If you are using metabolically active cells, they may be metabolizing this compound into inactive forms.[1][4] This is a common issue in cell-based assays, particularly with cell lines that have high levels of metabolic enzymes like cytochrome P450s.
To troubleshoot this, you can perform a metabolic stability assay by incubating this compound with liver microsomes or hepatocytes and monitoring its concentration over time.[1][5]
Q2: I noticed a precipitate forming after adding this compound to my aqueous assay buffer. Why is this happening and how can I resolve it?
Precipitation of this compound in aqueous solutions is likely due to its low solubility. This can be influenced by the final concentration of the compound and the solvent used for the stock solution.
To address this, consider the following:
-
Optimize Dilution: Avoid large, single-step dilutions directly into your aqueous buffer. Instead, perform serial dilutions.[1]
-
Final Solvent Concentration: If you are using a DMSO stock, ensure the final concentration of DMSO in your assay is low, typically between 0.1% and 0.5%, as some cell lines can be sensitive to higher concentrations.[1]
-
Incorporate Serum or Albumin: If your experimental protocol allows, adding serum or bovine serum albumin (BSA) to the media can help to increase the apparent solubility of the compound by allowing it to bind to these proteins.[1]
Q3: My experimental results with this compound are inconsistent across different batches. What could be the reason for this variability?
Inconsistent results can often be traced back to issues with the storage and handling of this compound.
-
Improper Storage: Ensure that this compound is stored under the recommended conditions. For long-term storage, it is generally advised to store small molecules at -20°C or -80°C.[6][7][8]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to compound degradation. It is best practice to aliquot stock solutions into smaller, single-use volumes to avoid this.[6]
-
Light Exposure: Some compounds are sensitive to light and can degrade upon exposure.[9][10] Handle this compound in a light-protected environment if its photosensitivity is unknown.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
For powdered forms of this compound, long-term storage at -20°C is recommended, which can maintain stability for up to 3 years.[6] Once dissolved in a solvent such as DMSO, stock solutions should be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months.[6] Avoid repeated freeze-thaw cycles.[6]
Q2: What are the common degradation pathways for a small molecule like this compound?
The most common degradation pathways for small molecules are hydrolysis, oxidation, and photolysis.[9][10]
-
Hydrolysis: This is a reaction with water that can break down chemical bonds, particularly in molecules containing esters, amides, lactams, and lactones.[3][9][11]
-
Oxidation: This involves a reaction with oxygen, which can be initiated by light, heat, or trace metals.[3]
-
Photolysis: Degradation can be caused by exposure to light, especially UV radiation.[9][10]
Q3: How can I assess the stability of this compound in my specific experimental setup?
To determine the stability of this compound in your assay, you can conduct a simple stability study. Incubate the compound in your cell culture medium without cells under the same conditions as your experiment (e.g., temperature, CO2 levels). Collect samples at different time points and analyze the concentration of the intact compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]
Data Presentation
Table 1: this compound Stability in Different Solvents and Temperatures
| Solvent | Storage Temperature | Concentration | Stability (Half-life) |
| DMSO | Room Temperature | 10 mM | 52% remaining after 1 year[13] |
| DMSO | -20°C | 10 mM | >95% remaining after 6 months |
| Ethanol | 4°C | 10 mM | >90% remaining after 6 months |
| PBS (pH 7.4) | 37°C | 100 µM | ~48 hours |
Note: The data presented above are illustrative and based on typical small molecule stability. Actual stability of this compound may vary.
Experimental Protocols
Protocol 1: Assessing the Metabolic Stability of this compound in Liver Microsomes
-
Prepare the Incubation Mixture: In a microcentrifuge tube, combine liver microsomes, a NADPH-regenerating system, and buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the Reaction: Add this compound to the mixture to start the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction.[5]
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the concentration of the remaining this compound using LC-MS/MS.[5]
-
Data Calculation: Determine the half-life (t1/2) and intrinsic clearance (CLint) of this compound.[5]
Visualizations
Caption: Potential degradation pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Factors affecting stability of drugs | PPTX [slideshare.net]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. mdpi.com [mdpi.com]
- 5. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 6. captivatebio.com [captivatebio.com]
- 7. gmpplastic.com [gmpplastic.com]
- 8. dispendix.com [dispendix.com]
- 9. pharmacy180.com [pharmacy180.com]
- 10. Account Suspended [toxicology.blog]
- 11. books.rsc.org [books.rsc.org]
- 12. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 13. researchgate.net [researchgate.net]
RBN013209 Technical Support Center: Minimizing Toxicity in Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing potential toxicity associated with the CD38 inhibitor, RBN013209, in animal studies. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of CD38, an enzyme that plays a crucial role in cellular metabolism by breaking down nicotinamide adenine dinucleotide (NAD+).[1] By inhibiting CD38, this compound increases intracellular NAD+ levels.[2][3] This mechanism is being explored for its therapeutic potential in oncology, particularly in combination with immune checkpoint inhibitors.[3][4]
Q2: What are the potential on-target toxicities of inhibiting CD38?
CD38 is expressed on various cell types, including immune cells. While inhibiting its function can have therapeutic benefits, it may also lead to on-target adverse effects. Potential on-target toxicities could involve:
-
Immune System Modulation: As CD38 is present on immune cells, its inhibition might alter immune responses. This could potentially lead to immunosuppression or, conversely, immune-related adverse events.
-
Metabolic Dysregulation: Given the central role of NAD+ in cellular metabolism, long-term inhibition of CD38 could have unforeseen metabolic consequences.
It is crucial to monitor immune cell populations and key metabolic parameters during in vivo studies.
Troubleshooting Guide for In Vivo Studies
Q3: We are observing unexpected adverse effects in our animal studies with this compound. What are the initial troubleshooting steps?
Observing adverse effects requires a systematic approach to identify the cause and mitigate the toxicity.
Initial Troubleshooting Workflow
Caption: Initial workflow for troubleshooting adverse effects.
Detailed Steps:
-
Verify Dosing and Formulation:
-
Dose Calculation: Double-check all calculations for dose preparation and administration.
-
Formulation Stability: Ensure the formulation is stable and homogenous. Inconsistent formulation can lead to dose variability.
-
Vehicle Effects: Conduct a vehicle-only control group to rule out toxicity from the delivery vehicle.
-
-
Conduct Dose-Range Finding Studies:
-
If not already performed, a dose-range finding study is essential to determine the Maximum Tolerated Dose (MTD). This involves administering escalating doses of this compound to different groups of animals and closely monitoring for signs of toxicity.
-
-
Implement Comprehensive Monitoring:
-
Clinical Observations: Record daily observations of animal health, including changes in weight, behavior, and physical appearance.
-
Hematology and Clinical Chemistry: Collect blood samples at baseline and throughout the study to monitor for changes in blood cell counts, liver enzymes, kidney function markers, and other relevant parameters.
-
Histopathology: At the end of the study, perform a thorough histopathological examination of major organs to identify any tissue damage.
-
-
Analyze and Adapt Protocol:
-
Based on the findings, you may need to adjust the dose, dosing schedule, or formulation to minimize toxicity while maintaining efficacy.
-
Q4: How do we establish a safe and effective starting dose for our efficacy studies?
Establishing an appropriate dose is a critical step to minimize toxicity. A standard approach is to perform a dose escalation study to determine the Maximum Tolerated Dose (MTD).
Experimental Protocol: Dose Escalation Study to Determine MTD
Objective: To determine the maximum dose of this compound that can be administered without causing dose-limiting toxicities (DLTs).
Methodology:
-
Animal Model: Select a relevant rodent species (e.g., mice or rats).
-
Group Allocation: Assign animals to several dose cohorts (e.g., 5-6 groups) with a control group receiving the vehicle only.
-
Dose Escalation: Start with a low dose and escalate the dose in subsequent cohorts. The dose increments should be based on any preliminary in vitro cytotoxicity data or literature on similar compounds.
-
Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Monitoring:
-
Mortality and Morbidity: Observe animals daily for any signs of distress, illness, or mortality.
-
Body Weight: Record body weight at least twice weekly. Significant weight loss (e.g., >15-20%) is often considered a DLT.
-
Clinical Signs: Document any changes in appearance, behavior, or activity.
-
Hematology and Clinical Chemistry: At the end of the observation period (typically 7-14 days), collect blood for analysis.
-
-
MTD Determination: The MTD is typically defined as the highest dose that does not cause significant mortality or severe clinical signs.
Table 1: Example Dose Escalation Study Design
| Cohort | Dose (mg/kg) | Number of Animals | Observation Period |
| 1 | Vehicle Control | 5 | 14 days |
| 2 | 10 | 5 | 14 days |
| 3 | 30 | 5 | 14 days |
| 4 | 100 | 5 | 14 days |
| 5 | 300 | 5 | 14 days |
Q5: What specific parameters should we monitor to detect potential toxicity of this compound?
A comprehensive monitoring plan is essential for early detection of toxicity.
Table 2: Recommended Monitoring Parameters for this compound Studies
| Category | Parameters | Frequency |
| Clinical Observations | Body weight, food/water intake, general appearance, behavior (lethargy, agitation), signs of pain or distress. | Daily |
| Hematology | Complete Blood Count (CBC) with differential (WBC, RBC, platelets, lymphocytes, neutrophils). | Baseline, mid-study, and termination |
| Clinical Chemistry | Liver function (ALT, AST, ALP, bilirubin), Kidney function (BUN, creatinine), Electrolytes. | Baseline, mid-study, and termination |
| Histopathology | Microscopic examination of major organs (liver, kidney, spleen, heart, lungs, brain, etc.). | At study termination |
| Immune Phenotyping | Flow cytometry analysis of immune cell populations in blood and lymphoid tissues (if immune-related effects are suspected). | As needed based on observations |
Q6: Can we mitigate potential toxicity by modifying the experimental protocol?
Yes, several strategies can be employed to reduce toxicity.
Protocol Modification Strategies
Caption: Strategies for mitigating toxicity in animal studies.
-
Dose Reduction: Based on MTD studies, select a dose for efficacy studies that is well-tolerated.
-
Dosing Schedule Modification: Consider intermittent dosing schedules (e.g., once every other day, or for a set number of days followed by a rest period) to allow for animal recovery.
-
Formulation Optimization: The solubility and stability of the compound can impact its absorption and potential for local irritation or systemic toxicity.
-
Supportive Care: For valuable animal models, supportive care measures such as fluid therapy or nutritional supplementation can be considered, though this should be carefully justified and documented.
Signaling Pathway
CD38 Signaling and the Impact of this compound
The primary mechanism of this compound is the inhibition of the enzymatic activity of CD38, which leads to an increase in intracellular NAD+ levels. This can have downstream effects on various cellular processes.
Caption: this compound inhibits CD38, increasing NAD+ and affecting downstream pathways.
This technical support center provides a foundational guide for managing the in vivo toxicity of this compound. As more data on this specific compound becomes publicly available, these recommendations may be further refined. Always consult relevant institutional and regulatory guidelines for animal research.
References
- 1. Ecto-CD38-NADase inhibition modulates cardiac metabolism and protects mice against doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CD38 Inhibitor | AmBeed.com [ambeed.com]
- 3. Frontiers | Mouse CD38-Specific Heavy Chain Antibodies Inhibit CD38 GDPR-Cyclase Activity and Mediate Cytotoxicity Against Tumor Cells [frontiersin.org]
- 4. | BioWorld [bioworld.com]
Technical Support Center: Addressing Variability in Experimental Results with RBN013209
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results when working with the small molecule inhibitor RBN013209.
Troubleshooting Guides
This section offers a question-and-answer format to directly address specific issues that may arise during experimentation.
Q1: Why are my IC50 values for this compound inconsistent across different experimental runs in cell-based assays?
A1: Inconsistent IC50 values are a common issue in cell-based assays and can stem from several sources. Here are the most frequent causes and their solutions:
-
Cell Passage Number: Continuous subculturing can lead to changes in cell lines over time, including alterations in morphology, growth rates, and responses to stimuli.[1][2][3] High-passage cells may exhibit different sensitivity to this compound compared to low-passage cells.
-
Solution: It is crucial to use cells within a consistent and defined passage number range for all experiments.[2] Establishing a master and working cell bank system is a best practice to ensure a consistent cell source.
-
-
Inconsistent Cell Seeding: Uneven cell numbers across wells or between plates is a major source of variability.
-
Solution: Ensure your cell suspension is homogenous before and during plating. Use calibrated pipettes and consider allowing the plate to sit at room temperature on a level surface for a short period before incubation to promote even cell distribution.[4]
-
-
Reagent Variability: Differences in lots of serum, media, or other critical reagents can impact cell health and response to treatment.
-
Solution: Whenever possible, use the same lot of reagents for an entire set of experiments. If a new lot must be introduced, it is advisable to perform a bridging experiment to ensure consistency.
-
-
Edge Effects: Wells on the perimeter of a microplate are prone to increased evaporation, which can concentrate reagents and affect cell growth.
-
Solution: To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.[4]
-
Q2: I'm observing a high degree of variability between my technical replicates. What could be the cause?
A2: High variability between technical replicates often points to issues with the experimental procedure itself.
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant differences between wells.
-
Solution: Ensure all pipettes are properly calibrated. Pre-wetting pipette tips and using a consistent pipetting technique can improve accuracy.
-
-
Improper Compound Dissolution: If this compound is not fully dissolved, the actual concentration in your assay will be inconsistent.
-
Solution: Ensure the compound is completely dissolved in the stock solution. Vortexing or gentle warming may be necessary. When making dilutions, ensure each step is thoroughly mixed.
-
-
Cell Settling: If cells are not evenly distributed in the seeding suspension, some wells will receive more cells than others.
-
Solution: Gently mix the cell suspension between seeding replicates to prevent the cells from settling to the bottom of the reservoir.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: For most small molecules, high-quality, anhydrous DMSO is the recommended solvent for creating concentrated stock solutions.[5] Stock solutions should be stored in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound.
Q2: What is the maximum final concentration of DMSO that should be used in my cell-based assays?
A2: The final concentration of DMSO in your assay should be kept as low as possible, typically not exceeding 0.5%.[6] Higher concentrations of DMSO can be cytotoxic and can affect cell proliferation and viability.[7][8] It is important to include a vehicle control (media with the same final concentration of DMSO as your treated wells) in every experiment.
Q3: How can I be sure that the observed effect is due to this compound and not an artifact?
A3: To ensure the specificity of your results, consider the following:
-
Dose-Response Curve: A clear dose-response relationship is a good indicator of a specific effect.
-
Positive and Negative Controls: Always include appropriate controls in your experiments. A positive control (a compound known to produce the expected effect) and a negative control (an inactive compound or vehicle) are essential for data interpretation.
-
Counter-Screening: If possible, test this compound in a counter-assay to rule out off-target effects.
Data Presentation
Table 1: Key Parameters for Cell-Based Assays with this compound
| Parameter | Recommendation | Rationale |
| Cell Line Passage Number | Use a consistent range, e.g., passages 5-15 | High passage numbers can alter cellular characteristics and drug response.[2][9] |
| Cell Seeding Density | Optimize for each cell line to ensure logarithmic growth | Overly confluent or sparse cells can lead to variable results. |
| Final DMSO Concentration | ≤ 0.5% | Higher concentrations can be toxic to cells and interfere with the assay.[6] |
| Technical Replicates | Minimum of 3 per condition | Increases the statistical power and helps identify outliers. |
| Biological Replicates | Minimum of 3 independent experiments | Ensures the observed effect is reproducible. |
Experimental Protocols
Standard Protocol for a Cell Viability Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to the optimized seeding density in pre-warmed cell culture media.
-
Seed the cells into a 96-well plate and incubate overnight to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the this compound stock solution in cell culture media to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells.
-
-
Cell Treatment:
-
Remove the media from the wells and replace it with the media containing the different concentrations of this compound.
-
Include vehicle control wells that contain the same final concentration of DMSO as the treated wells.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
-
Viability Assessment:
-
Add a viability reagent (e.g., resazurin-based or ATP-based) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (fluorescence or luminescence) using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (media only).
-
Normalize the data to the vehicle control wells (set to 100% viability).
-
Plot the results as a dose-response curve and calculate the IC50 value using a suitable software package.
-
Mandatory Visualization
Caption: Troubleshooting workflow for addressing experimental variability.
Caption: A simplified signaling pathway illustrating the mechanism of action.
References
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. korambiotech.com [korambiotech.com]
- 4. benchchem.com [benchchem.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 9. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
Technical Support Center: Assessing RBN013209 Cytotoxicity with Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing cell viability assays to assess the cytotoxicity of RBN013209, a potent and specific small molecule inhibitor of CD38. Given that this compound modulates cellular NAD+ metabolism, careful consideration is required when selecting and interpreting the results of viability assays.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it impact cells?
This compound is a small molecule inhibitor of CD38, a key enzyme that consumes NAD+ (Nicotinamide Adenine Dinucleotide).[1][3] By inhibiting CD38, this compound leads to increased intracellular NAD+ levels.[1][4] NAD+ is a critical cofactor in cellular metabolism, including glycolysis, the TCA cycle, and oxidative phosphorylation. Therefore, this compound can significantly alter the metabolic state of cells, which is an important consideration when choosing a cell viability assay.
Q2: Which cell viability assay is best for assessing the cytotoxicity of a CD38 inhibitor like this compound?
The choice of assay is critical. Assays based on cellular metabolism, such as MTT, XTT, and CellTiter-Glo, may produce misleading results due to the mechanism of action of this compound. An assay that measures a more direct marker of cell death, such as loss of membrane integrity (e.g., LDH assay), is often recommended as a more reliable alternative. It is also advisable to use multiple assays based on different principles to confirm results.[5]
Q3: Can this compound interfere with the MTT assay?
Yes, interference is highly probable. The MTT assay measures the activity of NAD(P)H-dependent cellular oxidoreductase enzymes which reduce the MTT reagent to formazan.[6] Since this compound increases NAD+ levels, it can alter the NAD+/NADH ratio and the overall cellular redox state, potentially affecting the rate of MTT reduction independent of cell viability.[7] This can lead to an over- or under-estimation of cytotoxicity.[5]
Q4: Is the CellTiter-Glo assay a suitable alternative?
The CellTiter-Glo assay quantifies ATP levels as an indicator of metabolically active cells.[8][9][10] While generally a very sensitive assay, its accuracy can be compromised by compounds that affect cellular ATP production or turnover. As this compound modulates NAD+ metabolism, a central pathway for ATP generation, it could influence ATP levels in a manner that does not directly correlate with cell number. Therefore, while potentially more stable than MTT, results should be interpreted with caution and ideally validated with a non-metabolic assay.
Q5: Why is the LDH assay considered a more reliable option for this compound?
The Lactate Dehydrogenase (LDH) assay measures the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[11][12] This assay is a direct measure of cell lysis and is not directly dependent on the metabolic state of the cell in the same way as MTT or CellTiter-Glo. Therefore, it is less likely to be directly influenced by the NAD+-modulating effects of this compound, providing a more direct assessment of cytotoxicity.[13]
Troubleshooting Guides
Troubleshooting the MTT Assay with this compound
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results or high variability between replicates. | This compound is altering the metabolic rate of the cells, leading to variable MTT reduction. | - Increase the number of replicates.- Ensure homogenous cell seeding.- Validate findings with an alternative, non-metabolic assay like the LDH assay. |
| Observed increase in absorbance (apparent increase in viability) at cytotoxic concentrations. | This compound-induced increase in NAD(P)H levels may be enhancing MTT reduction, masking the cytotoxic effect. | - Visually inspect cells under a microscope for signs of cell death.- Use a direct cell counting method (e.g., Trypan Blue exclusion) to confirm viability.- Switch to an LDH assay. |
| Low signal-to-noise ratio. | Insufficient formazan crystal formation or incomplete solubilization. | - Optimize cell seeding density and incubation time with MTT reagent.- Ensure complete solubilization of formazan crystals by thorough mixing. |
Troubleshooting the CellTiter-Glo Assay with this compound
| Problem | Possible Cause | Recommended Solution |
| Luminescence signal does not correlate with expected cytotoxicity. | This compound is affecting cellular ATP pools independently of cell death. An increase in NAD+ may boost ATP production in viable cells, masking toxicity. | - Perform a time-course experiment to assess when ATP levels change in response to this compound.- Normalize results to cell number determined by a non-metabolic method.- Use an LDH assay for confirmation. |
| High background luminescence. | Contamination of reagents or presence of ATP in the serum of the culture medium. | - Use fresh, high-quality reagents.- Prepare a "no-cell" control with medium and this compound to determine background signal.[14] |
| Signal instability. | Temperature fluctuations during the assay. | - Ensure that the plate and reagents are equilibrated to room temperature before reading.[15][16] |
Troubleshooting the LDH Assay with this compound
| Problem | Possible Cause | Recommended Solution |
| High background LDH activity in the culture medium. | Serum in the culture medium contains LDH. | - Use heat-inactivated serum or reduce the serum concentration if it does not affect cell health.- Include a "medium only" background control. |
| Low signal or no significant increase in LDH release with treatment. | Cell death mechanism is not primarily necrotic (e.g., apoptosis without secondary necrosis at the assayed time point). | - Increase the incubation time with this compound to allow for secondary necrosis.- Include a positive control for maximal LDH release (e.g., cell lysis with Triton X-100).[17] |
| Compound interference. | This compound may directly inhibit or activate the LDH enzyme. | - Run a control with purified LDH enzyme and this compound to check for direct interference. |
Data Presentation: Comparison of Cell Viability Assays
| Assay | Principle | Advantages | Potential Issues with this compound |
| MTT | Measures metabolic activity via reduction of tetrazolium salt by NAD(P)H-dependent oxidoreductases.[6] | - Inexpensive- Widely used | - High potential for interference due to modulation of NAD+/NADH levels.- Can lead to inaccurate estimation of cytotoxicity.[5] |
| CellTiter-Glo | Quantifies ATP as a marker of metabolically active cells.[9] | - High sensitivity- Simple "add-mix-measure" protocol.[14] | - this compound's effect on NAD+ metabolism can alter ATP levels, uncoupling the signal from cell number. |
| LDH | Measures the release of lactate dehydrogenase from cells with damaged plasma membranes.[11][12] | - Measures a direct marker of cell death (lysis).- Less likely to be affected by changes in cellular metabolism. | - May not detect early apoptotic events.- Background from serum can be an issue. |
Experimental Protocols
MTT Assay Protocol (for Adherent Cells)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and appropriate vehicle controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the culture medium and add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[18]
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described for the MTT assay.
-
Plate Equilibration: After the treatment period, allow the plate to equilibrate to room temperature for approximately 30 minutes.[14][15][16]
-
Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14][15][16]
-
Luminescence Measurement: Measure the luminescence using a plate reader.
LDH Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound. Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells lysed with a lysis buffer (e.g., 10X Lysis Solution) for 45 minutes before supernatant collection.[19]
-
Medium background: Culture medium without cells.
-
-
Supernatant Collection: After treatment, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH reaction mixture to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction and Measurement: Add 50 µL of stop solution to each well and measure the absorbance at 490 nm.[19]
-
Calculation: Calculate the percentage of cytotoxicity using the absorbance values from the experimental and control wells.
Mandatory Visualizations
Caption: General experimental workflow for assessing the cytotoxicity of this compound.
Caption: this compound's mechanism and its potential impact on different cell viability assays.
References
- 1. A potent and specific CD38 inhibitor ameliorates age-related metabolic dysfunction by reversing tissue NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. longevitybox.co.uk [longevitybox.co.uk]
- 4. Targeting CD38-dependent NAD+ metabolism to mitigate multiple organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Cellular redox imbalance on the crossroad between mitochondrial dysfunction, senescence, and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 9. promega.com [promega.com]
- 10. promegaconnections.com [promegaconnections.com]
- 11. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 12. glpbio.com [glpbio.com]
- 13. atcbiotech.com [atcbiotech.com]
- 14. ch.promega.com [ch.promega.com]
- 15. OUH - Protocols [ous-research.no]
- 16. promega.com [promega.com]
- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MTT assay overview | Abcam [abcam.com]
- 19. cellbiologics.com [cellbiologics.com]
Techniques to enhance RBN013209 efficacy in combination therapies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing RBN013209, a potent and selective small molecule inhibitor of CD38, in combination therapies. The following sections offer troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to enhance the efficacy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the ectoenzyme CD38.[1][2] CD38 is a key regulator of cellular metabolism and immune responses. It functions as a nicotinamide adenine dinucleotide (NAD+) glycohydrolase, breaking down NAD+, a crucial coenzyme for numerous cellular processes.[3] By inhibiting both the intra- and extracellular activity of CD38, this compound prevents the degradation of NAD+, leading to increased intracellular NAD+ levels.[1][2] This restoration of NAD+ enhances the function and fitness of immune cells, particularly T cells, within the tumor microenvironment.[1][2]
Q2: Why is this compound effective in combination with immune checkpoint inhibitors (ICIs) like anti-PD-L1?
A2: CD38 is often upregulated on tumor cells and infiltrating immune cells in response to ICI therapy, which can contribute to treatment resistance.[1][2] This increased CD38 expression depletes NAD+ in the tumor microenvironment, suppressing the activity of cytotoxic T cells that are essential for the anti-tumor effects of ICIs.[4] this compound, by inhibiting CD38, counteracts this immunosuppressive mechanism. This leads to enhanced T-cell fitness and effector functions, thereby synergizing with anti-PD-L1 therapy to produce a more robust anti-tumor response.[1][2] Preclinical studies in melanoma and colorectal cancer models have shown that the combination of this compound and anti-PD-L1 results in significantly greater tumor growth inhibition than either agent alone.[1][2]
Q3: What are the key considerations for dissolving and storing this compound?
A3: Like many small molecule inhibitors, this compound may have limited aqueous solubility. For in vitro experiments, it is typically dissolved in a solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo studies, the formulation will depend on the specific experimental requirements and may involve vehicles that improve solubility and bioavailability. It is crucial to consult the manufacturer's data sheet for specific solubility information. Stock solutions should be stored at -20°C or -80°C to maintain stability. Repeated freeze-thaw cycles should be avoided.
Q4: Which preclinical models are suitable for evaluating this compound combination therapies?
A4: Syngeneic mouse models are the preferred choice as they have a competent immune system, which is essential for evaluating immunomodulatory agents like this compound in combination with ICIs. The MC38 (colorectal cancer) and B16-F10 (melanoma) models are well-established and have been used in preclinical studies of this compound with anti-PD-L1 therapy.[1][2] These models are known to have varying levels of immunogenicity and responsiveness to checkpoint inhibitors, providing a good platform to assess the synergistic effects of this compound.
Troubleshooting Guides
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Inconsistent in vitro CD38 inhibition | - Compound precipitation: this compound may have precipitated out of solution. - Enzyme quality: Recombinant CD38 enzyme may have lost activity. - Assay conditions: Incorrect buffer pH, temperature, or incubation time. | - Check solubility: Visually inspect for precipitate. Prepare fresh dilutions from stock. Consider using a different solvent or a lower concentration. - Validate enzyme: Test the enzyme with a known control inhibitor. Purchase fresh enzyme if necessary. - Optimize assay: Review and optimize assay parameters as detailed in the protocol section. Ensure all reagents are at the correct temperature before use. |
| No significant increase in intracellular NAD+ levels after this compound treatment | - Cell permeability: The compound may not be efficiently entering the cells. - High NAD+ turnover: The cells may have a very high rate of NAD+ consumption that masks the effect of CD38 inhibition. - Assay sensitivity: The NAD+ detection assay may not be sensitive enough. | - Verify cell permeability: Use a fluorescently tagged analog if available, or perform a cellular thermal shift assay (CETSA) to confirm target engagement. - Titrate compound: Perform a dose-response experiment to determine the optimal concentration of this compound. - Use a sensitive assay: Employ a validated and sensitive NAD+ quantification kit. Ensure proper sample preparation to prevent NAD+ degradation.[5][6] |
| Lack of synergy with anti-PD-L1 in vivo | - Suboptimal dosing/schedule: The dose or frequency of this compound or anti-PD-L1 administration may not be optimal. - Tumor model: The chosen tumor model may be inherently resistant to this combination. - Immune cell populations: The tumor microenvironment may lack the necessary immune cell infiltrate for the therapy to be effective. | - Dose-ranging studies: Conduct dose-finding studies for both agents to identify the most effective combination regimen. - Model selection: Consider using a different syngeneic model with a more favorable immune profile. - Immune profiling: Analyze the tumor microenvironment at baseline and after treatment to assess the presence and activation state of T cells and other immune cells. |
| Unexpected toxicity in vivo | - Off-target effects: At higher concentrations, this compound may have off-target activities. - Vehicle toxicity: The vehicle used for in vivo administration may be causing adverse effects. - Combined toxicity: The combination of this compound and anti-PD-L1 may have synergistic toxicity. | - Reduce dose: Lower the dose of this compound and/or the anti-PD-L1 antibody. - Vehicle control: Ensure a vehicle-only control group is included to assess vehicle-related toxicity. - Staggered dosing: Consider administering the two agents on a staggered schedule. |
Quantitative Data
Table 1: Preclinical Efficacy of this compound in Combination with Anti-PD-L1
The following table summarizes representative preclinical data on the anti-tumor activity of this compound as a monotherapy and in combination with an anti-PD-L1 antibody in a syngeneic mouse model.
| Treatment Group | Tumor Growth Inhibition (%) | Key Findings | Reference |
| This compound Monotherapy (MC38 model) | Promising anti-tumor activity | Demonstrates single-agent efficacy. | [1][2] |
| This compound + Anti-PD-L1 (B16-F10 model) | Significant tumor growth inhibition (greater than either single agent alone) | Shows synergistic anti-tumor activity in an immune checkpoint inhibitor combination setting. | [1][2] |
Note: Specific quantitative values for tumor growth inhibition are often presented in graphical form in publications. The table reflects the qualitative descriptions of significant and promising anti-tumor activity from the cited sources.
Experimental Protocols
Protocol 1: In Vitro CD38 Enzymatic Activity Assay
This protocol is for measuring the hydrolase activity of CD38 using a fluorometric assay.
Materials:
-
Recombinant human CD38 enzyme
-
This compound
-
CD38 assay buffer
-
N6-etheno-NAD (ε-NAD) substrate
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in CD38 assay buffer to create a range of concentrations for testing. Include a vehicle control (DMSO only).
-
Add the diluted this compound or vehicle control to the wells of a 96-well plate.
-
Add the recombinant CD38 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the ε-NAD substrate to each well.
-
Immediately measure the fluorescence at an excitation wavelength of ~300 nm and an emission wavelength of ~410 nm in kinetic mode for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve) for each concentration of this compound.
-
Determine the IC50 value of this compound by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.
Protocol 2: In Vivo Efficacy Study in a Syngeneic Mouse Model
This protocol outlines a general procedure for evaluating the efficacy of this compound in combination with an anti-PD-L1 antibody in the MC38 syngeneic mouse model.
Materials:
-
C57BL/6 mice
-
MC38 colorectal cancer cells
-
This compound formulated for oral gavage
-
Anti-PD-L1 antibody (or isotype control) for intraperitoneal injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant MC38 cells into the flank of C57BL/6 mice.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a pre-determined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, anti-PD-L1 alone, this compound + anti-PD-L1).[7]
-
Administer this compound via oral gavage daily or as determined by pharmacokinetic studies.[1][2]
-
Administer the anti-PD-L1 antibody via intraperitoneal injection on a specified schedule (e.g., twice weekly).[7]
-
Measure tumor volumes and body weights 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immune cell profiling by flow cytometry or immunohistochemistry).
-
Analyze the data to determine the effect of the combination therapy on tumor growth inhibition and overall survival.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: CD38 signaling pathway and the mechanism of this compound.
Caption: In vivo experimental workflow for this compound combination therapy.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. | BioWorld [bioworld.com]
- 3. Multidimensional, quantitative assessment of PD-1/PD-L1 expression in patients with Merkel cell carcinoma and association with response to pembrolizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD38–RyR2 axis–mediated signaling impedes CD8+ T cell response to anti-PD1 therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CD38 dictates age-related NAD decline and mitochondrial dysfunction through a SIRT3-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of mouse model tumor implantation site on acquired resistance to anti-PD-1 immune checkpoint therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of RBN013209 and Other CD38 Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapies targeting CD38, a key transmembrane glycoprotein in various hematological malignancies, is evolving. While monoclonal antibodies have been the cornerstone of CD38-targeted treatment, the emergence of small molecule inhibitors presents a new therapeutic avenue. This guide provides a detailed comparison of the novel small molecule inhibitor, RBN013209, with established anti-CD38 monoclonal antibodies, daratumumab and isatuximab, focusing on their efficacy and mechanisms of action based on available preclinical and clinical data.
Introduction to CD38 Inhibition
CD38 is a multifunctional ectoenzyme highly expressed on the surface of multiple myeloma and other hematological cancer cells. It plays a crucial role in cell adhesion, signaling, and nicotinamide adenine dinucleotide (NAD+) metabolism. By targeting CD38, therapeutic agents can induce cancer cell death through various mechanisms, making it a validated target in oncology.
Overview of Compared CD38 Inhibitors
This guide focuses on three key CD38 inhibitors:
-
This compound: A novel, orally bioavailable small molecule inhibitor of CD38's enzymatic activity.
-
Daratumumab: A human IgG1κ monoclonal antibody that targets a unique epitope on CD38.
-
Isatuximab: A chimeric IgG1 monoclonal antibody that binds to a different epitope on CD38 than daratumumab.
Comparative Efficacy Data
Direct head-to-head clinical comparisons of this compound with daratumumab and isatuximab are not yet available. The following tables summarize the available preclinical and clinical efficacy data for each inhibitor.
In Vitro Efficacy
| Inhibitor | Assay Type | Cell Line/Target | Key Findings | Reference |
| This compound | Biochemical Assay | Human CD38 | IC50 = 0.02 µM | [1] |
| Biochemical Assay | Mouse CD38 | IC50 = 0.02 µM | [1] | |
| Daratumumab | ADCC Assay | MM.1S (Multiple Myeloma) | EC50 ~ 0.01 µg/ml | [2] |
| CDC Assay | Daudi (Burkitt's Lymphoma) | EC50 = 0.16 µg/ml | [2] | |
| Enzymatic Inhibition (Cyclase) | Recombinant CD38 / CHO-CD38 cells | Partial inhibition (approx. 20% at 30 µg/mL) | [3][4] | |
| Isatuximab | ADCC Assay | Multiple Myeloma Cell Lines | EC50 = 0.2–8.0 ng/mL | [1] |
| CDC Assay | LP-1, MOLP-8 (Multiple Myeloma) | EC50 = 0.18 and 1.53 nM, respectively | [1] | |
| Enzymatic Inhibition (Cyclase) | Recombinant CD38 | Almost complete inhibition (approx. 70% at 30 µg/mL) | [1][4] |
In Vivo Efficacy
| Inhibitor | Animal Model | Tumor Type | Key Findings | Reference |
| This compound | Syngeneic Mouse Model | MC38 Colon Cancer | Single-agent antitumor activity. | [1] |
| Syngeneic Mouse Model | B16-F10 Melanoma | Significant tumor growth inhibition in combination with anti-PD-L1. | [1] | |
| Daratumumab | Xenograft Mouse Model | Mantle Cell and Follicular Lymphoma | Completely prevented tumor outgrowth. | [5] |
| Xenograft Mouse Model | Lenalidomide/Bortezomib-refractory Multiple Myeloma | Reduced tumorigenic growth, especially in combination with lenalidomide. | [6] | |
| Isatuximab | Xenograft Mouse Model | Multiple Myeloma | Robust antitumor activity, even at low doses. | [7] |
| Xenograft Mouse Model | Acute Lymphoblastic Leukemia | Induced robust antitumor activity. | [7] |
Mechanisms of Action
The fundamental difference in the mechanism of action lies in the molecular nature of the inhibitors. This compound is a small molecule that directly inhibits the enzymatic function of CD38, while daratumumab and isatuximab are monoclonal antibodies that primarily exert their effects through immune-mediated cytotoxicity, with differing impacts on CD38's enzymatic activity.
This compound: The Enzymatic Inhibitor
This compound's primary mechanism is the direct inhibition of the NADase activity of CD38. This leads to an increase in intracellular NAD+ levels, which can impact cancer cell metabolism and survival. By modulating the tumor microenvironment, this compound may also enhance anti-tumor immune responses.
Daratumumab and Isatuximab: The Immunomodulators
Daratumumab and isatuximab kill cancer cells through a variety of Fc-dependent effector functions:
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Both antibodies recruit natural killer (NK) cells to the tumor cell surface, leading to their destruction.
-
Complement-Dependent Cytotoxicity (CDC): They can activate the complement cascade, resulting in the formation of a membrane attack complex and lysis of the cancer cell.
-
Antibody-Dependent Cellular Phagocytosis (ADCP): They flag tumor cells for engulfment and destruction by macrophages.
-
Apoptosis Induction: Isatuximab can directly induce apoptosis in myeloma cells without the need for cross-linking agents, a feature not observed with daratumumab.
A key differentiator is their effect on CD38's enzymatic activity. Isatuximab almost completely inhibits the enzymatic function of CD38, whereas daratumumab shows only partial inhibition of the cyclase activity and may even enhance the hydrolase activity.[4][8]
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes discussed, the following diagrams are provided in Graphviz DOT language.
Caption: CD38 Signaling and Metabolic Pathways.
Caption: General Experimental Workflow for CD38 Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols.
CD38 Enzymatic Activity Assay
This assay measures the ability of an inhibitor to block the NADase activity of CD38.
-
Reagents and Materials: Recombinant human CD38 enzyme, NAD+ substrate, assay buffer (e.g., Tris-HCl), and a detection reagent that measures the product of the enzymatic reaction (e.g., a fluorescent NAD+ analog or a coupled enzyme system that produces a detectable signal from the reaction product).
-
Procedure:
-
The CD38 enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., this compound) in a microplate.
-
The enzymatic reaction is initiated by the addition of the NAD+ substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the amount of product formed is quantified using a plate reader.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This assay evaluates the ability of anti-CD38 antibodies to induce the killing of target cancer cells by immune effector cells.
-
Cells: CD38-expressing target cancer cells (e.g., multiple myeloma cell lines) and effector cells (typically peripheral blood mononuclear cells or isolated NK cells).
-
Procedure:
-
Target cells are labeled with a fluorescent dye (e.g., Calcein AM) or a radioactive isotope (e.g., ⁵¹Cr).
-
The labeled target cells are incubated with varying concentrations of the anti-CD38 antibody (e.g., daratumumab or isatuximab).
-
Effector cells are added to the antibody-coated target cells at a specific effector-to-target cell ratio.
-
The co-culture is incubated for several hours to allow for cell lysis.
-
-
Data Analysis: The percentage of specific cell lysis is determined by measuring the release of the label from the target cells into the supernatant. The half-maximal effective concentration (EC50) is calculated from the dose-response curve.
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of CD38 inhibitors in a living organism.
-
Animals and Cells: Immunocompromised mice (e.g., SCID or NSG mice) and human cancer cells expressing CD38.
-
Procedure:
-
A suspension of cancer cells is implanted into the mice, typically subcutaneously or intravenously.
-
Once tumors are established, mice are randomized into treatment and control groups.
-
The treatment group receives the CD38 inhibitor (e.g., this compound administered orally, or daratumumab/isatuximab via intravenous injection) according to a specific dosing schedule. The control group receives a vehicle or an isotype control antibody.
-
Tumor growth is monitored regularly by measuring tumor volume with calipers.
-
-
Data Analysis: The anti-tumor efficacy is evaluated by comparing the tumor growth rates and overall survival between the treatment and control groups.
Conclusion
This compound, daratumumab, and isatuximab represent distinct approaches to targeting CD38. This compound, as a small molecule inhibitor of CD38's enzymatic activity, offers the convenience of oral administration and a mechanism of action that may complement or provide an alternative to the immune-mediated effects of monoclonal antibodies. Daratumumab and isatuximab have demonstrated significant clinical efficacy through their potent immunomodulatory activities. Notably, isatuximab's ability to more potently inhibit CD38's enzymatic activity and directly induce apoptosis distinguishes it from daratumumab.
The choice of a CD38 inhibitor for a specific therapeutic application will depend on various factors, including the tumor type, the patient's immune status, and the desired mechanism of action. Further preclinical and clinical studies directly comparing these agents are warranted to fully elucidate their relative efficacy and potential for combination therapies.
References
- 1. Therapeutic Opportunities with Pharmacological Inhibition of CD38 with Isatuximab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Daratumumab and its potential in the treatment of multiple myeloma: overview of the preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Immunomodulatory properties of CD38 antibodies and their effect on anticancer efficacy in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Daratumumab displays in vitro and in vivo anti-tumor activity in models of B-cell non-Hodgkin lymphoma and improves responses to standard chemo-immunotherapy regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Evidence for the Therapeutic Potential of CD38-Targeted Immuno-Chemotherapy in Multiple Myeloma Patients Refractory to Lenalidomide and Bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
A Preclinical Showdown in Multiple Myeloma: The Novel Small Molecule RBN013209 Versus the Established Antibody Isatuximab
A comparative analysis of the preclinical data for RBN013209, a novel small molecule inhibitor of CD38, and isatuximab, an approved anti-CD38 monoclonal antibody, reveals two distinct therapeutic strategies targeting a key surface protein in multiple myeloma. While extensive preclinical data support the multifaceted anti-myeloma activity of isatuximab, publicly available information on this compound in multiple myeloma models is currently limited, preventing a direct, comprehensive comparison of their preclinical efficacy.
This guide provides a detailed overview of the available preclinical data for both agents, highlighting their mechanisms of action, in vitro and in vivo activities, and the experimental protocols used to evaluate their therapeutic potential against this hematological malignancy.
Overview of this compound and Isatuximab
This compound is an orally active small molecule inhibitor of the CD38 enzyme. Its mechanism of action focuses on preventing the conversion of extracellular nicotinamide adenine dinucleotide (NAD+) into adenosine diphosphate ribose (ADPR) and cyclic ADPR (cADPR). This enzymatic inhibition is thought to disrupt tumor cell metabolism and enhance the function of immune cells, such as CAR-T cells, by helping them maintain a less exhausted state.
Isatuximab, in contrast, is a humanized IgG1 monoclonal antibody that binds to a specific epitope on the CD38 receptor. Its anti-tumor activity is primarily driven by its ability to engage the patient's immune system to attack and kill multiple myeloma cells through various mechanisms, including antibody-dependent cellular cytotoxicity (ADCC), complement-dependent cytotoxicity (CDC), and antibody-dependent cellular phagocytosis (ADCP). Isatuximab also exhibits direct pro-apoptotic activity and inhibits the enzymatic activity of CD38.
Mechanism of Action
The two agents employ fundamentally different approaches to target CD38.
Preclinical Performance: A Data-Driven Comparison
Due to the limited availability of public data on this compound in multiple myeloma models, a direct quantitative comparison is not possible. The following sections summarize the available data for each compound.
This compound: Preclinical Data Summary
| Parameter | Result | Model System |
| Biochemical IC50 (human CD38) | 0.01 to 0.1 µM | Biochemical Assay |
| In Vivo Efficacy | Antitumor activity observed | MC38 Colorectal Cancer and B16-F10 Melanoma Mouse Models |
| Combination Therapy | Enhanced antitumor activity with anti-PD-L1 | B16-F10 Melanoma Mouse Model |
No specific data on the efficacy of this compound in multiple myeloma cell lines or preclinical models is publicly available at the time of this guide's compilation.
Isatuximab: Preclinical Data Summary
In Vitro Efficacy
| Assay | Cell Line | Key Findings |
| Antibody-Dependent Cellular Cytotoxicity (ADCC) | NCI-H929, MOLP-8, MM.1S | Potent induction of ADCC in a dose-dependent manner. |
| Complement-Dependent Cytotoxicity (CDC) | RPMI-8226 | Induction of CDC in cell lines with high CD38 expression. |
| Antibody-Dependent Cellular Phagocytosis (ADCP) | Various MM cell lines | Effective induction of phagocytosis by macrophages. |
| Direct Apoptosis | MOLP-8 | Induction of apoptosis without the need for cross-linking agents. |
In Vivo Efficacy
| Model System | Treatment | Key Findings |
| MOLP-8 Xenograft | Isatuximab monotherapy | Significant tumor growth inhibition and prolonged survival. |
| MM.1S Xenograft | Isatuximab + Pomalidomide | Enhanced anti-tumor activity compared to single agents. |
| NCI-H929 Xenograft | Isatuximab + Bortezomib | Synergistic tumor growth inhibition. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings.
This compound Experimental Protocols
Publicly available, detailed experimental protocols for this compound in multiple myeloma models are not available. The reported IC50 value was determined using a biochemical assay with purified human CD38 enzyme. In vivo studies in colorectal and melanoma models involved oral administration of this compound to tumor-bearing mice, with tumor growth and survival as primary endpoints.
Isatuximab Experimental Protocols
Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay:
-
Target Cell Preparation: Multiple myeloma cell lines (e.g., NCI-H929, MOLP-8) are labeled with a fluorescent dye, such as Calcein-AM.
-
Antibody Incubation: Labeled target cells are incubated with varying concentrations of isatuximab or an isotype control antibody.
-
Effector Cell Co-culture: Effector cells, typically natural killer (NK) cells isolated from healthy donors or an NK cell line, are added to the antibody-treated target cells at a specific effector-to-target ratio.
-
Cytotoxicity Measurement: The co-culture is incubated for a defined period (e.g., 4 hours), after which the release of the fluorescent dye from lysed target cells into the supernatant is measured using a fluorometer. The percentage of specific lysis is calculated relative to control wells.
Complement-Dependent Cytotoxicity (CDC) Assay:
-
Cell Preparation: Multiple myeloma cells are seeded in a microplate.
-
Antibody Incubation: Cells are incubated with isatuximab or a control antibody.
-
Complement Addition: A source of active complement, usually human or rabbit serum, is added to the wells.
-
Lysis Quantification: After incubation, cell viability is assessed using a colorimetric or fluorometric assay that measures metabolic activity (e.g., MTS or resazurin) or the release of lactate dehydrogenase (LDH) from damaged cells.
In Vivo Xenograft Studies:
-
Cell Implantation: Human multiple myeloma cells (e.g., MOLP-8, MM.1S) are injected subcutaneously or intravenously into immunodeficient mice (e.g., SCID or NOD/SCID).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment groups and receive intravenous injections of isatuximab, a control antibody, or combination therapies at specified doses and schedules.
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. Animal survival is also monitored. At the end of the study, tumors may be excised for further analysis.
Conclusion
This compound and isatuximab represent two distinct and promising strategies for targeting CD38 in multiple myeloma. Isatuximab is a well-characterized monoclonal antibody with a robust preclinical data package demonstrating its multi-modal anti-tumor activity, which has translated into clinical efficacy. This compound, as a small molecule inhibitor of CD38's enzymatic activity, offers the potential for oral administration and a different mechanism of action that may be complementary to existing therapies.
However, a definitive comparison of their preclinical efficacy in multiple myeloma is hampered by the current lack of publicly available data for this compound in relevant models. Further preclinical studies on this compound in multiple myeloma cell lines and in vivo models are eagerly awaited to fully understand its therapeutic potential and to inform its clinical development strategy in this disease. Researchers and drug development professionals will be keenly watching for emerging data that will allow for a more direct and comprehensive comparison of these two CD38-targeting agents.
Head-to-head comparison of RBN013209 and daratumumab in vitro
A Detailed Analysis for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, the cell surface glycoprotein CD38 has emerged as a significant target, particularly in hematological malignancies. This guide provides a detailed head-to-head in vitro comparison of two distinct therapeutic agents that target CD38: RBN013209, a novel small molecule inhibitor, and daratumumab, a well-established monoclonal antibody. This objective analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of their respective mechanisms of action and in vitro performance.
At a Glance: Key Differences
| Feature | This compound | Daratumumab |
| Modality | Small Molecule Inhibitor | Human IgG1κ Monoclonal Antibody |
| Primary Mechanism | Inhibition of CD38 enzymatic (catalytic) function | Immune-mediated destruction of CD38-expressing cells |
| Key Effects | Increases intracellular NAD+ levels, enhances T-cell fitness | Antibody-Dependent Cellular Cytotoxicity (ADCC), Complement-Dependent Cytotoxicity (CDC), Antibody-Dependent Cellular Phagocytosis (ADCP), Apoptosis, Immunomodulation |
In Vitro Performance: A Tale of Two Mechanisms
The in vitro efficacy of this compound and daratumumab stems from their fundamentally different approaches to targeting CD38.
This compound: The Enzyme Inhibitor
This compound is a potent and selective inhibitor of the catalytic function of CD38.[1][2] Its primary role is to block the enzymatic activity of CD38, which is responsible for the conversion of nicotinamide adenine dinucleotide (NAD+) to cyclic ADP-ribose (cADPR) and other metabolites.[3] By inhibiting this function, this compound effectively increases the intracellular levels of NAD+, a critical molecule for cellular metabolism and energy.[1][3] This elevation of NAD+ has been shown to support T-cell fitness and enable their effector functions, suggesting an immunomodulatory role that is distinct from direct cell killing.[2]
Summary of this compound In Vitro Activity
| Parameter | Observation | Supporting Data |
| CD38 Enzymatic Inhibition | Potent and selective inhibition of human and mouse CD38. | Biochemical IC50 = 0.02 µM for both human and mouse CD38.[2] |
| Effect on NAD+ Levels | Elevates intracellular NAD+ levels in cultured human primary T cells. | Oral administration in mice led to a dose-dependent elevation of NAD+ in spleen and liver.[3] |
| T-Cell Function | Supports T-cell fitness and enables effector functions. In CAR-T cells, it helps maintain a naive and central memory state and reduces the expression of exhaustion markers.[2][4] | Pre-treatment of CAR-T cells with this compound led to increased expansion and persistence in vivo. |
| Antitumor Activity | Demonstrates single-agent antitumor activity in a syngeneic mouse model (MC38). Shows significant tumor growth inhibition in combination with anti-PD-L1 therapy in a B16-F10 melanoma model.[2][3] | Combination therapy was more effective than either agent alone.[2] |
Daratumumab: The Immune Effector
Daratumumab is a human monoclonal antibody that binds to a specific epitope on the CD38 protein.[1] Its mechanism of action is primarily centered on leveraging the host's immune system to eliminate CD38-expressing tumor cells. This is achieved through several powerful effector functions:
-
Antibody-Dependent Cellular Cytotoxicity (ADCC): Daratumumab flags CD38-positive cells for destruction by natural killer (NK) cells.
-
Complement-Dependent Cytotoxicity (CDC): The binding of daratumumab to CD38 can activate the complement cascade, leading to the formation of a membrane attack complex that lyses the target cell.
-
Antibody-Dependent Cellular Phagocytosis (ADCP): Macrophages and other phagocytic cells recognize and engulf daratumumab-coated tumor cells.
-
Apoptosis: Cross-linking of CD38 by daratumumab can induce programmed cell death.
-
Immunomodulation: Daratumumab also eliminates CD38-expressing immune suppressor cells, such as regulatory T cells (Tregs), which can enhance the anti-tumor immune response.
Summary of Daratumumab In Vitro Activity
| Parameter | Observation | Supporting Data |
| ADCC | Induces potent ADCC against CD38-expressing tumor cells. | Effective lysis of multiple myeloma and other B-cell malignancy cell lines by peripheral blood mononuclear cells (PBMCs). |
| CDC | Demonstrates CDC activity, although efficacy can be influenced by the expression levels of complement regulatory proteins. | Higher CDC activity observed in cell lines with high CD38 expression. |
| ADCP | Mediates phagocytosis of tumor cells by macrophages. | Efficient engulfment of daratumumab-coated tumor cells by macrophages has been demonstrated. |
| T-Cell Modulation | Depletes CD38+ regulatory T cells, leading to an expansion of cytotoxic and helper T cells. | Studies have shown an increase in CD8+:CD4+ and CD8+:Treg ratios in patients treated with daratumumab. |
Visualizing the Mechanisms
To better understand the distinct approaches of this compound and daratumumab, the following diagrams illustrate their respective signaling pathways and the experimental workflows used to assess their efficacy.
Caption: this compound inhibits the enzymatic activity of CD38.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Daratumumab depletes CD38+ immune regulatory cells, promotes T-cell expansion, and skews T-cell repertoire in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Daratumumab induces cell-mediated cytotoxicity of primary effusion lymphoma and is active against refractory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of daratumumab on immune cell repertoire: depletion of CD38+ immune regulatory cells and T cell expansion [multiplemyelomahub.com]
RBN013209: A Potent CD38 Inhibitor with Promising Anti-Tumor Efficacy
A Comparative Analysis of the Mechanism of Action and Preclinical Performance of the Novel CD38 Inhibitor RBN013209
For researchers and professionals in the field of drug development, understanding the nuanced mechanisms of novel therapeutic agents is paramount. This guide provides a comprehensive cross-validation of the mechanism of action of this compound, a novel and selective small-molecule inhibitor of CD38. Through a comparative analysis with other known CD38 inhibitors, supported by experimental data, this document aims to provide an objective assessment of this compound's performance and potential as a therapeutic agent.
Introduction to CD38 Inhibition
Cluster of Differentiation 38 (CD38) is a multifunctional ectoenzyme that plays a critical role in cellular metabolism and immune regulation. Its primary function involves the hydrolysis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in various cellular processes. By depleting NAD+ levels, CD38 can impact cellular signaling, energy metabolism, and DNA repair. In the context of oncology, CD38 is often overexpressed on the surface of various cancer cells and is implicated in creating an immunosuppressive tumor microenvironment. Therefore, inhibiting CD38 has emerged as a promising therapeutic strategy to enhance anti-tumor immunity and directly impede cancer cell survival.
This compound is a novel, potent, and selective small-molecule inhibitor of CD38. Its mechanism of action centers on the inhibition of both the intracellular and extracellular enzymatic activity of CD38. This inhibition leads to a cascade of downstream effects, most notably the modulation of key metabolites such as NAD+, adenosine diphosphate-ribose (ADPR), and cyclic ADP-ribose (cADPR).[1]
Comparative Analysis of CD38 Inhibitors
To contextualize the performance of this compound, a comparison with other small-molecule CD38 inhibitors is essential. One of the most well-characterized alternative small-molecule inhibitors is 78c. The following tables summarize the available quantitative data for this compound and 78c.
Table 1: In Vitro Potency of CD38 Inhibitors
| Compound | Target | Biochemical IC50 |
| This compound | Human CD38 | 0.02 µM[1] |
| Mouse CD38 | 0.02 µM[1] | |
| 78c | Human CD38 | 7.3 nM |
| Mouse CD38 | 1.9 nM |
Table 2: Preclinical Anti-Tumor Efficacy
| Compound | Cancer Model | Treatment | Outcome |
| This compound | MC38 Syngeneic Mouse Model | Monotherapy | Promising anti-tumor activity observed.[1][2] |
| This compound | B16-F10 Syngeneic Mouse Model | Combination with anti-PD-L1 | Significant tumor growth inhibition, greater than either agent alone.[1][2] |
| 78c | Chronological Aging Model | Not applicable | Increased longevity in male mice without evident anti-tumor effect.[3][4] |
Signaling Pathways and Mechanism of Action
The anti-tumor effects of this compound are believed to be mediated through its impact on the NAD+ metabolism and subsequent enhancement of T-cell function. By inhibiting CD38, this compound increases the bioavailability of NAD+, a critical substrate for various enzymes involved in T-cell activation and survival.
References
A Comparative Guide to In Vivo Studies of Small Molecule CD38 Inhibitors
For researchers and professionals in drug development, understanding the in vivo performance of small molecule CD38 inhibitors is crucial for advancing therapies that target cellular NAD+ metabolism. This guide provides an objective comparison of key small molecule CD38 inhibitors, supported by experimental data from preclinical studies.
Introduction to CD38 Inhibition
CD38 is a key enzyme that regulates the levels of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling. By inhibiting CD38, small molecules can increase intracellular NAD+ levels, which has shown therapeutic potential in various models of metabolic and age-related diseases. This guide focuses on the in vivo comparative data of prominent small molecule CD38 inhibitors.
Comparative Data of Flavonoid CD38 Inhibitors: Apigenin and Quercetin
A key study provides a direct in vivo comparison of two flavonoid CD38 inhibitors, apigenin and quercetin, in a mouse model of high-fat diet-induced obesity.[1][2][3]
In Vivo Efficacy in High-Fat Diet-Induced Obese Mice
| Parameter | Vehicle Control | Apigenin (50 mg/kg/day) | Quercetin (50 mg/kg/day) |
| Liver NAD+ Levels | Baseline | ↑ (Significant Increase) | ↑ (Significant Increase) |
| Global Protein Acetylation | Baseline | ↓ (Significant Decrease) | Not Reported in vivo |
| Glucose Tolerance | Impaired | Improved | Not Reported in vivo |
| Liver Lipid Accumulation | High | Reduced | Not Reported in vivo |
Data synthesized from Escande et al. (2013).[1][2][3]
Experimental Protocol: In Vivo Study of Apigenin and Quercetin
-
Animal Model: C57BL/6J mice were fed a high-fat diet (60% kcal from fat) for 4 weeks to induce obesity.[1]
-
Dosing Regimen: Following the diet-induced obesity period, mice were treated daily for 5 weeks with intraperitoneal injections of either vehicle (control), apigenin (50 mg/kg), or quercetin (50 mg/kg).[1]
-
Tissue Analysis: At the end of the treatment period, liver tissues were collected for the analysis of NAD+ levels and global protein acetylation.[1]
-
Metabolic Assays: Glucose tolerance tests were performed to assess improvements in glucose homeostasis. Liver lipid accumulation was also evaluated.[1]
In Vivo Profile of the Thiazoloquin(az)olin(on)e CD38 Inhibitor: 78c
The compound 78c has emerged as a potent and specific small molecule inhibitor of CD38, with extensive in vivo characterization in models of aging and metabolic dysfunction.[4][5]
In Vivo Pharmacodynamics and Efficacy of 78c in Aged Mice
| Parameter | Young Mice (Control) | Old Mice (Control) | Old Mice (78c treated) |
| Tissue NAD+ Levels | High | Low | ↑ (Restored to levels of young mice) |
| Glucose Tolerance | Normal | Impaired | Improved |
| Insulin Sensitivity (HOMA-IR) | Normal | Impaired | Improved (to levels of young mice) |
| Exercise Performance | High | Low | Improved |
| Median Lifespan | N/A | Baseline | ↑ (10% increase) |
Data synthesized from Peclat et al. (2022) and Tarragó et al. (2018).
Experimental Protocol: In Vivo Longevity and Healthspan Study of 78c
-
Animal Model: Naturally aged C57BL/6 male mice were used for the longevity and healthspan studies.[4][5]
-
Dosing Regimen: 78c was administered orally as part of the diet.[4][5]
-
Metabolic and Functional Assays: A range of tests were conducted, including glucose and insulin tolerance tests, exercise performance on a treadmill, and monitoring of lifespan.[4][5]
-
Tissue Analysis: NAD+ levels were measured in various tissues to confirm target engagement and pharmacodynamic effect.[4]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental designs, the following diagrams are provided.
References
- 1. Apigenin inhibits NLRP3 inflammasome activation in monocytes and macrophages independently of CD38 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. CD38 inhibitor 78c increases mice lifespan and healthspan in a model of chronological aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apigenin--strong cytostatic and anti-angiogenic action in vitro contrasted by lack of efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index: A Comparative Analysis of the Novel CD38 Inhibitor RBN013209 and Other Compounds
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the therapeutic index of RBN013209, a novel small molecule inhibitor of CD38, against other compounds targeting the same pathway. This objective comparison is supported by available preclinical experimental data to aid in the evaluation of its therapeutic potential.
This compound is a potent and selective small molecule inhibitor of the ectoenzyme CD38. In preclinical studies, it has demonstrated promising anti-tumor activity, both as a monotherapy and in combination with immune checkpoint inhibitors.[1] A critical aspect of drug development is the therapeutic index (TI), a quantitative measure of a drug's safety margin, which compares the dose that elicits a therapeutic effect to the dose that causes toxicity. This guide synthesizes available preclinical data to facilitate an initial assessment of the therapeutic index of this compound in comparison to other small molecule and antibody-based CD38 inhibitors.
Quantitative Data Summary
The following tables summarize the available preclinical data for this compound and comparator compounds. It is important to note that direct comparative studies are limited, and the data presented is compiled from various independent studies.
Table 1: In Vitro Potency of CD38 Inhibitors
| Compound | Type | Target | IC50 |
| This compound | Small Molecule | Human CD38 | 0.02 µM[1] |
| Mouse CD38 | 0.02 µM[1] | ||
| 78c | Small Molecule | Human CD38 | 7.3 nM[2] |
| Mouse CD38 | 1.9 nM[2] | ||
| Apigenin | Small Molecule | Human CD38 | Not Specified |
| Quercetin | Small Molecule | Human CD38 | Not Specified |
| NTX-748 | Small Molecule | CD38 | Not Specified |
Table 2: Preclinical In Vivo Efficacy of CD38 Inhibitors
| Compound | Model | Efficacy |
| This compound | MC38 Syngeneic Mouse Model | Promising antitumor activity (monotherapy)[1] |
| B16-F10 Melanoma Model | Significant tumor growth inhibition (in combination with anti-PD-L1)[1] | |
| Apigenin | Colorectal Cancer Xenograft | Inhibition of tumor growth[3] |
| BT-474 Breast Cancer Xenograft | Inhibition of tumor progression and development (50 mg/kg)[4][5] | |
| NTX-748 | Collagen-Induced Arthritis Mouse Model | 37% - 50% reduction in clinical arthritis scores (10-30 mg/kg) |
| Daratumumab | T-cell Acute Lymphoblastic Leukemia PDX | High efficacy in 14 of 15 models |
| Isatuximab | MOLP-8 Multiple Myeloma Xenograft | Treated-to-control (T/C) values of 8-12% (15-40 mg/kg)[6] |
| NCI-H929 Multiple Myeloma Xenograft | Highly active at 10-40 mg/kg[6] |
Table 3: Preclinical Toxicity of CD38 Inhibitors
| Compound | Model | Maximum Tolerated Dose (MTD) / Toxicity Profile |
| This compound | Mouse | Data not publicly available. |
| Apigenin | Mouse | No obvious adverse effects observed in a xenograft study.[7] |
| NTX-748 | Mouse | No toxicity observed at 10 and 30 mg/kg in a rheumatoid arthritis model. |
| Daratumumab | Mouse | MTD not reached in a Phase 1 dose-escalation study.[8] |
| Isatuximab | Mouse | Well-tolerated at doses up to 40 mg/kg in xenograft models.[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and comparison of the data.
In Vivo Tumor Model Efficacy Studies
The antitumor efficacy of CD38 inhibitors is typically evaluated in preclinical tumor models, such as syngeneic models (with a competent immune system) or xenograft models (implanting human tumor cells in immunodeficient mice).
A generic protocol for a xenograft efficacy study involves:
-
Cell Culture: Human cancer cell lines are cultured under standard conditions.
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID or nude mice) are used.
-
Tumor Implantation: A specific number of cancer cells are injected subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment Administration: Once tumors reach a predetermined size, animals are randomized into treatment and control groups. The test compound is administered at various doses and schedules (e.g., daily, twice weekly) via a relevant route (e.g., oral gavage, intraperitoneal injection).
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the control group. The formula for TGI is often expressed as: TGI (%) = (1 - (T_t / T_c)) * 100, where T_t is the mean tumor volume of the treated group at a specific time point and T_c is the mean tumor volume of the control group at the same time point.
Maximum Tolerated Dose (MTD) Determination
The MTD is the highest dose of a drug that can be administered to a preclinical model without causing unacceptable toxicity.
A common method for MTD determination involves:
-
Dose Escalation: A cohort of animals is treated with a starting dose of the compound.
-
Toxicity Monitoring: Animals are closely monitored for clinical signs of toxicity, including weight loss, changes in behavior, and other adverse effects. A weight loss of more than 20% is often considered a sign of significant toxicity.
-
Dose Adjustment: If the initial dose is well-tolerated, a new cohort of animals is treated with a higher dose. This process is repeated until signs of dose-limiting toxicity are observed.
-
MTD Definition: The MTD is defined as the highest dose that does not induce significant toxicity.
Visualizations
CD38 Signaling Pathway
CD38 is a transmembrane glycoprotein with ectoenzymatic activity, playing a crucial role in cellular signaling, particularly through the metabolism of nicotinamide adenine dinucleotide (NAD+).
Caption: CD38 enzymatic activity and its inhibition by this compound.
Experimental Workflow for Therapeutic Index Assessment
The assessment of a therapeutic index involves a multi-step preclinical evaluation process.
Caption: A simplified workflow for preclinical therapeutic index assessment.
Conclusion
Based on the currently available public data, this compound demonstrates high in vitro potency as a CD38 inhibitor. While in vivo studies have shown promising anti-tumor activity, a comprehensive assessment of its therapeutic index is hampered by the lack of publicly available quantitative efficacy and toxicity data. In comparison, antibody-based CD38 inhibitors like daratumumab and isatuximab have more extensive preclinical data demonstrating significant efficacy and a favorable safety profile in animal models. Other small molecule inhibitors of CD38 have primarily been investigated in the context of metabolic and inflammatory diseases, with limited data on their anti-cancer therapeutic index.
Further publication of detailed preclinical efficacy and toxicology data for this compound will be crucial for a more definitive comparison and a clearer understanding of its therapeutic potential in oncology. Researchers are encouraged to consult the primary literature and conference proceedings for the most up-to-date information.
References
- 1. | BioWorld [bioworld.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Apigenin suppresses the growth of colorectal cancer xenografts via phosphorylation and up-regulated FADD expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apigenin induces apoptosis and blocks growth of medroxyprogesterone acetate-dependent BT-474 xenograft tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apigenin Induces Apoptosis and Blocks Growth of Medroxyprogesterone Acetate-Dependent BT-474 Xenograft Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Opportunities with Pharmacological Inhibition of CD38 with Isatuximab - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apigenin sensitizes colon cancer cells to anti-tumor activity of ABT-263 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Daratumumab: a first-in-class CD38 monoclonal antibody for the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Predicting Response to RBN013209 Therapy: A Comparative Guide to Potential Biomarkers
For Researchers, Scientists, and Drug Development Professionals
RBN013209 is a novel, orally administered small molecule inhibitor of CD38, an ectoenzyme that plays a crucial role in nicotinamide adenine dinucleotide (NAD+) metabolism and immune cell function. Preclinical studies have demonstrated its potential as an anti-cancer agent, both as a monotherapy and in combination with immune checkpoint inhibitors (ICIs). This guide provides a comparative analysis of potential biomarkers that may predict response to this compound therapy, based on its mechanism of action and available preclinical data. It also compares its potential efficacy with alternative therapeutic strategies in relevant preclinical models.
Proposed Predictive Biomarkers for this compound Therapy
While no definitive predictive biomarkers have been clinically validated for this compound, its mechanism of action suggests three key areas for investigation:
-
High CD38 Expression: As the direct target of this compound, the expression level of CD38 on tumor cells or tumor-infiltrating immune cells is a primary candidate biomarker. High CD38 expression may indicate a greater dependence of the tumor microenvironment on the NADase activity of CD38, rendering it more susceptible to inhibition. Studies have shown that CD38 expression is elevated on exhausted CD8+ T cells and is associated with resistance to ICI therapy.[1][2] Furthermore, CD38 is expressed on various immune suppressor cells, such as myeloid-derived suppressor cells (MDSCs) in colorectal cancer.[3][4]
-
Low Intratumoral NAD+ Levels: this compound inhibits the NADase function of CD38, thereby increasing NAD+ levels, which is crucial for T-cell fitness and anti-tumor immunity.[5] Tumors with a depleted NAD+ microenvironment may be more responsive to the NAD+-boosting effect of this compound. The metabolic state of the tumor, specifically its NAD+ biosynthesis and consumption pathways, could therefore be a critical determinant of therapeutic response.[6][7][8][9]
-
Immune-Infiltrated Tumor Microenvironment (TME): The observed synergy between this compound and anti-PD-L1 therapy suggests that a pre-existing anti-tumor immune response is necessary for optimal efficacy. The presence of CD8+ T-cells, even if exhausted, within the TME could be a prerequisite for the immune-enhancing effects of this compound. Therefore, markers of a "hot" or T-cell inflamed TME, similar to those used to predict response to ICIs, are likely to be relevant.
Data Presentation: Preclinical Efficacy Comparison
The following tables summarize the publicly available preclinical data for this compound and comparator therapies in syngeneic mouse models.
Table 1: Monotherapy Response in MC38 Colorectal Cancer Model
| Therapy | Target | Dosing | Observed Efficacy | Potential Predictive Biomarker |
| This compound | CD38 | Oral Dosing | Promising Antitumor Activity | High CD38 Expression |
| Anti-PD-1/PD-L1 | PD-1/PD-L1 | Intraperitoneal | Partial Response | PD-L1 Expression, T-cell Infiltration |
Note: Specific tumor growth inhibition (TGI) percentages for this compound are not publicly available.
Table 2: Combination Therapy Response in B16-F10 Melanoma Model
| Therapy | Target(s) | Dosing | Observed Efficacy | Potential Predictive Biomarker(s) |
| This compound + Anti-PD-L1 | CD38 + PD-L1 | Oral + Intraperitoneal | Significant Tumor Growth Inhibition (Greater than either single agent) | High CD38 Expression, PD-L1 Expression, T-cell Infiltration |
| Anti-PD-1/PD-L1 | PD-1/PD-L1 | Intraperitoneal | Partial Response | PD-L1 Expression, T-cell Infiltration |
| This compound | CD38 | Oral Dosing | Modest Antitumor Activity | High CD38 Expression |
Note: Specific tumor growth inhibition (TGI) percentages for the combination therapy are not publicly available.
Experimental Protocols
Quantification of CD38 Expression by Immunohistochemistry (IHC)
This protocol describes the detection of CD38 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue slides (5 µm sections)
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Antigen retrieval solution (e.g., Sodium Citrate buffer, pH 6.0)
-
Primary antibody: Rabbit Anti-CD38 Antibody
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit Antibody
-
DAB chromogen kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in Sodium Citrate buffer (pH 6.0) and heating in a microwave or water bath to a sub-boiling temperature for 10-20 minutes.[12]
-
Allow slides to cool to room temperature for at least 30 minutes.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific binding with a serum-free protein block for 1 hour.
-
Incubate with the primary anti-CD38 antibody (diluted according to manufacturer's instructions) overnight at 4°C in a humidified chamber.
-
Wash slides with TBS-tween buffer.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash slides with TBS-tween buffer.
-
Apply DAB chromogen solution and monitor for color development.
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate slides through a graded ethanol series and clear with xylene.
-
Mount coverslips using a permanent mounting medium.
-
Analysis:
-
CD38 expression can be quantified using a scoring system (e.g., H-score) that considers both the intensity and the percentage of stained cells (tumor and immune cells) within the tumor microenvironment.
Quantification of NAD+ by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a method for the extraction and quantification of NAD+ from tissue samples.
Materials:
-
Frozen tissue samples
-
Extraction solvent (e.g., cold methanol or perchloric acid)[13][14]
-
Neutralization buffer (if using acid extraction)
-
Internal standard (e.g., ¹³C₅-NAD+)[15]
-
LC-MS/MS system with a C18 or HILIC column
Procedure:
-
Sample Preparation and Extraction:
-
Homogenize frozen tissue samples in the cold extraction solvent containing the internal standard.
-
For acid extraction, incubate the homogenate and then neutralize to a pH of 7.5-8.5.[13]
-
Centrifuge the samples at high speed at 4°C to pellet proteins and cellular debris.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample onto the LC system.
-
Separate NAD+ and its related metabolites using a gradient elution with appropriate mobile phases (e.g., ammonium acetate in water and methanol).[15]
-
Perform mass spectrometry in positive ion mode using an ESI source.
-
Monitor for the specific precursor-to-product ion transitions for NAD+ and the internal standard using selected reaction monitoring (SRM).[16]
-
Data Analysis:
-
Quantify NAD+ concentration by comparing the peak area ratio of endogenous NAD+ to the internal standard against a standard curve.
-
Normalize the results to the initial tissue weight or protein concentration.
Mandatory Visualization
Caption: Mechanism of Action of this compound in the Tumor Microenvironment.
Caption: Experimental Workflow for Assessing Potential this compound Biomarkers.
Caption: Logical Relationship Between Proposed Biomarkers and Predicted Response.
References
- 1. Meet the newest T cell checkpoint: CD38 [acir.org]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. CD38+ M-MDSC expansion characterizes a subset of advanced colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CD38+ M-MDSC expansion characterizes a subset of advanced colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jinfiniti.com [jinfiniti.com]
- 6. Targeting NAD+ metabolism: dual roles in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NAD+ biosynthesis metabolism predicts prognosis and indicates immune microenvironment for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological Functions and Therapeutic Potential of NAD+ Metabolism in Gynecological Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pathology & Oncology Research | NAD+ biosynthesis metabolism predicts prognosis and indicates immune microenvironment for breast cancer [por-journal.com]
- 10. nordicbiosite.com [nordicbiosite.com]
- 11. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]
- 12. FFPE Immunofluorescence Protocol | IHC Staining of FFPE Tissue | Bio-Techne [bio-techne.com]
- 13. Frontiers | Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubcompare.ai [pubcompare.ai]
RBN013209: A Small Molecule Challenger to Monoclonal Antibody-Based CD38 Inhibition
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The landscape of therapies targeting the CD38 receptor, a key player in various hematological malignancies, is evolving. While monoclonal antibodies have established a strong foothold, a new wave of small molecule inhibitors is emerging, offering a potentially distinct therapeutic approach. This guide provides a comparative analysis of RBN013209, a novel small molecule CD38 inhibitor, against the established monoclonal antibody-based therapies, Daratumumab and Isatuximab. This comparison is based on publicly available preclinical data.
At a Glance: Key Differences in Therapeutic Modality
A fundamental distinction lies in the therapeutic modality. This compound is an orally active small molecule designed to inhibit the enzymatic activity of CD38. In contrast, Daratumumab and Isatuximab are intravenously administered monoclonal antibodies that primarily exert their effects through immune-mediated mechanisms.
Mechanism of Action: A Tale of Two Approaches
This compound: The Enzymatic Inhibitor
This compound functions as a potent and selective inhibitor of the catalytic function of CD38.[1] CD38 is an ectoenzyme that metabolizes nicotinamide adenine dinucleotide (NAD+), a critical molecule for cellular metabolism and energy homeostasis. By inhibiting CD38's enzymatic activity, this compound prevents the degradation of NAD+ and leads to its intracellular accumulation.[1] This elevation of NAD+ is believed to enhance immune cell function and may contribute to its anti-tumor effects.
Daratumumab and Isatuximab: The Immune System Engagers
Daratumumab and Isatuximab are IgG1 monoclonal antibodies that bind to the CD38 protein on the surface of cancer cells. Their primary mechanisms of action are immune-mediated and include:
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The antibodies flag CD38-expressing tumor cells for destruction by immune effector cells, such as natural killer (NK) cells.
-
Complement-Dependent Cytotoxicity (CDC): Binding of the antibodies to CD38 can activate the complement cascade, leading to the formation of a membrane attack complex that lyses the tumor cells.
-
Antibody-Dependent Cellular Phagocytosis (ADCP): The antibodies can facilitate the engulfment and destruction of tumor cells by phagocytic cells like macrophages.
-
Apoptosis Induction: Isatuximab has been reported to directly induce apoptosis in tumor cells.
Preclinical Performance: A Comparative Overview
Direct head-to-head preclinical studies comparing this compound with Daratumumab or Isatuximab are not yet publicly available. However, we can compare their reported preclinical activities from separate studies.
Quantitative Data Summary
| Parameter | This compound | Daratumumab | Isatuximab |
| Target | CD38 (enzymatic activity) | CD38 (cell surface protein) | CD38 (cell surface protein) |
| Modality | Small Molecule | Monoclonal Antibody | Monoclonal Antibody |
| Administration | Oral | Intravenous | Intravenous |
| Biochemical IC50 | 0.02 µM (human and mouse)[1] | Not applicable | Not applicable |
| In Vivo Efficacy (Monotherapy) | Promising antitumor activity in MC38 syngeneic mouse model.[1] | Data from various preclinical models available. | Data from various preclinical models available. |
| In Vivo Efficacy (Combination) | Significant tumor growth inhibition with anti-PD-L1 in B16-F10 melanoma model.[1] | Synergistic effects with various agents (e.g., lenalidomide, bortezomib). | Synergistic effects with various agents (e.g., pomalidomide, carfilzomib). |
| Pharmacodynamic Effect | Dose-dependent elevation of NAD+ and reduction of ADPR in spleen and liver of mice.[1] | Depletion of CD38-expressing cells. | Depletion of CD38-expressing cells. |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Caption: Comparative mechanisms of this compound and monoclonal antibodies.
Experimental Workflow Diagrams
Caption: General workflow for in vivo tumor model studies.
Caption: Workflow for measuring intracellular NAD+ levels.
Detailed Experimental Protocols
In Vivo Syngeneic Tumor Models (General Protocol)
-
Cell Lines: MC38 (colorectal cancer) or B16-F10 (melanoma) cells are commonly used.
-
Animals: C57BL/6 mice are typically used as they are syngeneic to the tumor cell lines.
-
Tumor Implantation: A specific number of tumor cells (e.g., 1 x 10^6) are injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups. This compound is administered orally, while monoclonal antibodies like Daratumumab and Isatuximab are given via intravenous injection. Dosing schedules vary depending on the study design.
-
Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored.
-
Endpoints: The primary endpoint is often tumor growth inhibition. Overall survival may also be assessed. At the end of the study, tumors and tissues can be harvested for pharmacodynamic analysis (e.g., NAD+ levels, immune cell infiltration).
Intracellular NAD+ Measurement via LC-MS/MS
-
Sample Preparation: Cells or homogenized tissues are treated with an extraction buffer (e.g., a mixture of methanol, acetonitrile, and water) to precipitate proteins and extract metabolites. Samples are then centrifuged to pellet the protein and the supernatant containing the metabolites is collected.
-
LC-MS/MS Analysis: The extracted metabolites are separated using liquid chromatography (LC) and then ionized and detected by a mass spectrometer (MS). A specific mass transition for NAD+ is monitored for quantification.
-
Quantification: The amount of NAD+ in the sample is determined by comparing its signal to that of a known amount of a stable isotope-labeled internal standard.
-
Data Normalization: NAD+ levels are typically normalized to the total protein concentration or cell number of the original sample.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
-
Target Cells: CD38-expressing tumor cells are labeled with a fluorescent dye (e.g., calcein-AM).
-
Effector Cells: Peripheral blood mononuclear cells (PBMCs) or isolated NK cells are used as effector cells.
-
Assay: Labeled target cells are incubated with the monoclonal antibody (Daratumumab or Isatuximab) and effector cells at a specific effector-to-target ratio.
-
Measurement: The release of the fluorescent dye from lysed target cells into the supernatant is measured using a fluorescence plate reader. The percentage of specific lysis is calculated relative to control wells.
Complement-Dependent Cytotoxicity (CDC) Assay
-
Target Cells: CD38-expressing tumor cells are incubated with the monoclonal antibody.
-
Complement Source: A source of active complement, typically human or rabbit serum, is added to the cells.
-
Measurement: Cell viability is assessed after a defined incubation period using a viability dye (e.g., propidium iodide) and flow cytometry, or a metabolic assay (e.g., MTS or resazurin). The percentage of cell death is calculated relative to controls.
Clinical Development Status
As of late 2025, Daratumumab and Isatuximab are approved for the treatment of multiple myeloma and are being investigated in various other hematological malignancies. There is no publicly available information regarding the clinical development status of this compound. Searches of clinical trial registries did not yield any active or completed clinical trials for this compound.
Future Perspectives
This compound represents a novel, orally bioavailable approach to CD38 inhibition that is distinct from the established monoclonal antibody therapies. Its mechanism of action, focused on modulating cellular metabolism through NAD+ enhancement, offers the potential for a different efficacy and safety profile. The preclinical data, particularly the synergy with checkpoint inhibitors, is promising.
However, the lack of direct comparative studies and the absence of clinical data for this compound make a definitive comparison with Daratumumab and Isatuximab premature. Future research, including head-to-head preclinical studies and the initiation of clinical trials, will be crucial to fully understand the therapeutic potential of this compound and its place in the armamentarium of CD38-targeted therapies. Researchers and drug development professionals should closely monitor the progress of this compound as it potentially moves from preclinical to clinical stages of development.
References
Safety Operating Guide
Proper Disposal of RBN013209: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of RBN013209, a potent and selective small molecule inhibitor of CD38. The following procedures are designed to ensure the safety of laboratory personnel and to mitigate environmental impact. These guidelines are intended for researchers, scientists, and drug development professionals.
Given that a specific Safety Data Sheet (SDS) with comprehensive disposal instructions for this compound is not publicly available, these procedures are based on best practices for the disposal of potent, biologically active research compounds and nitrogen-containing heterocyclic molecules.
Essential Safety Precautions
Before handling this compound, it is crucial to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, rinse the affected area thoroughly with water and seek medical attention if necessary.
-
Environmental Release: Avoid releasing the compound into the environment. Prevent spills from entering drains or waterways.
Quantitative Data Summary
For researchers working with this compound, the following data is provided for reference in preparing solutions and understanding its properties.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₄N₆O₃ | Selleck Chemicals |
| Molecular Weight | 384.43 g/mol | Selleck Chemicals |
| Solubility in DMSO | ≥ 19 mg/mL (49.42 mM) | Selleck Chemicals |
| Storage (Powder) | 3 years at -20°C | Selleck Chemicals |
| Storage (in solvent) | 1 year at -80°C; 1 month at -20°C | Selleck Chemicals |
Step-by-Step Disposal Protocol
The proper disposal of this compound and its associated waste must be handled systematically to ensure safety and compliance with regulations.
Step 1: Waste Segregation
Proper segregation of waste at the source is critical. All materials that have come into contact with this compound should be considered contaminated and disposed of as chemical waste.
-
Solid Waste: This includes unused or expired this compound powder, contaminated PPE (gloves, disposable lab coats), weigh boats, and plasticware.
-
Liquid Waste: This category includes stock solutions, diluted solutions, and any solvent used to rinse contaminated glassware or equipment.
-
Sharps Waste: Contaminated needles, syringes, and pipette tips should be placed in a designated, puncture-resistant sharps container.
Step 2: Waste Collection and Labeling
-
Containers: Use chemically compatible, leak-proof containers for both solid and liquid waste. Do not mix different waste streams in the same container.
-
Labeling: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
Step 3: Storage of Waste
Store waste containers in a designated, secure area within the laboratory, away from general laboratory traffic. Ensure that the storage area is well-ventilated and that incompatible waste types are segregated.
Step 4: Final Disposal
The final disposal of this compound waste must be conducted through a licensed and approved hazardous waste disposal company. Do not dispose of this compound down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS office with a detailed inventory of the waste to be disposed of.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Personal protective equipment for handling RBN013209
This document provides crucial safety and logistical information for the handling, use, and disposal of RBN013209, a potent and selective small molecule inhibitor of CD38. The intended audience for this guide includes researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant, disposable gloves (e.g., nitrile). |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. |
| Skin and Body | Lab Coat | Standard laboratory coat. |
| Respiratory | Fume Hood/Respirator | Handle in a certified chemical fume hood. If not available, a NIOSH-approved respirator may be required. |
Operational and Disposal Plans
Handling and Storage:
This compound should be handled with care to avoid contact with skin and eyes and to prevent ingestion.
| Parameter | Recommendation |
| Storage Temperature | Short-term (days to weeks): 0 - 4°C, dry and dark. Long-term (months to years): -20°C. |
| Shipping Temperature | Ambient temperature as a non-hazardous chemical. |
| Inert Atmosphere | Handle under an inert gas to protect from moisture. |
Disposal:
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Unused material should be treated as chemical waste.
Experimental Protocols
Preparation of Stock Solutions:
This compound is soluble in DMSO. To prepare a stock solution, dissolve the compound in fresh, anhydrous DMSO to the desired concentration. For example, to prepare a 10 mM stock solution, dissolve 3.844 mg of this compound (Molecular Weight: 384.43 g/mol ) in 1 mL of DMSO. Store stock solutions at -20°C or -80°C for long-term use.
Generalized CD38 Inhibition Assay Protocol:
This protocol is a general guideline and should be optimized for specific experimental needs.
-
Prepare Reagents:
-
Assay Buffer (e.g., sucrose buffer).
-
Recombinant human CD38 enzyme.
-
Substrate (e.g., ε-NAD).
-
This compound diluted to various concentrations in assay buffer.
-
Positive control inhibitor (e.g., a known CD38 inhibitor).
-
Negative control (assay buffer with no inhibitor).
-
-
Assay Procedure:
-
Add 50 µL of diluted this compound, positive control, or negative control to the wells of a 96-well plate.
-
Add 50 µL of CD38 enzyme solution to each well and incubate for a specified time at a controlled temperature (e.g., 30 minutes at 37°C).
-
Initiate the reaction by adding 100 µL of the substrate solution.
-
Monitor the reaction progress (e.g., by measuring fluorescence) at regular intervals.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the IC50 value of this compound by plotting the reaction rate against the inhibitor concentration.
-
Generalized Cell Culture Handling Protocol:
This protocol provides a general workflow for treating cells with this compound.
-
Cell Seeding:
-
Plate cells in a suitable culture vessel at the desired density.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare dilutions of this compound in cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all treatments and is non-toxic to the cells (typically ≤ 0.1%).
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound.
-
-
Incubation and Analysis:
-
Incubate the cells for the desired period.
-
Following incubation, cells can be harvested for downstream analysis (e.g., viability assays, protein expression analysis, etc.).
-
Quantitative Data Summary
| Parameter | Value | Source |
| Biochemical IC50 (Human CD38) | 0.02 µM | BioWorld[1] |
| Biochemical IC50 (Mouse CD38) | 0.02 µM | BioWorld[1] |
Visualizations
Caption: Generalized workflow for a CD38 inhibition screening assay.
Caption: Simplified diagram of this compound's inhibitory action on the CD38 pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
